Technical Documentation Center
3-Methyl-5-vinyloxazolidin-2-one Documentation Hub
A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.
Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: A Comprehensive Guide to the Free Radical Polymerization of 5-Methyl-3-vinyl-2-oxazolidinone
Application Note: A Comprehensive Guide to the Free Radical Polymerization of 5-Methyl-3-vinyl-2-oxazolidinone
Abstract
5-Methyl-3-vinyl-2-oxazolidinone (VMOX), a highly reactive heterocyclic monomer, is a critical building block in the synthesis of advanced functional polymers.[1] Its utility spans from serving as a reactive diluent in UV-curable coatings to forming the basis of kinetic hydrate inhibitors (KHIs) for the oil and gas industry.[1][2] This document provides a detailed, experience-driven guide for the free radical polymerization of VMOX. We will delve into the underlying chemical principles, present a robust, step-by-step protocol for solution polymerization, and discuss the characterization and potential applications of the resulting polymer, poly(5-Methyl-3-vinyl-2-oxazolidinone) or PVMOX.
Scientific Principles and Rationale
Free radical polymerization is a chain reaction method ideal for polymerizing vinyl monomers.[3][4] The process is classically divided into three key stages: initiation, propagation, and termination.[4][5] Understanding the causality behind each step is crucial for experimental success.
Initiation: The process begins with an initiator, a molecule that decomposes under thermal or photochemical influence to generate active free radicals.[4] For the polymerization of VMOX, 2,2'-Azobisisobutyronitrile (AIBN) is an excellent choice.
-
Why AIBN? AIBN is preferred over peroxide-based initiators in many research settings due to its predictable, first-order decomposition kinetics. It generates cyano-isopropyl radicals and nitrogen gas, a stable byproduct that does not interfere with the polymerization process.[3] The decomposition rate is primarily dependent on temperature, allowing for precise control of the initiation rate.
Propagation: The initiator radical attacks the electron-rich carbon-carbon double bond of the VMOX monomer. This creates a new, larger radical species, which then proceeds to react with subsequent monomer molecules, rapidly extending the polymer chain.[3]
Termination: The polymerization process concludes when two growing radical chains react with each other. This can occur through two primary mechanisms:
-
Coupling (or Combination): Two radical chains join to form a single, longer polymer chain.[3]
-
Disproportionation: One radical abstracts a hydrogen atom from another, resulting in two polymer chains, one with a saturated end and one with an unsaturated end.
The choice of solvent, temperature, and monomer-to-initiator ratio are critical parameters that dictate the final molecular weight, dispersity, and yield of the polymer.
Caption: Mechanism of VMOX Free Radical Polymerization.
Experimental Protocol: Solution Polymerization of VMOX
This protocol is adapted from established methods for N-vinyl oxazolidinone polymerization.[6] Solution polymerization is chosen for its effective heat dissipation and control over viscosity, which are critical for achieving a polymer with a defined molecular weight distribution.
Materials and Equipment
| Material/Equipment | Specifications |
| Monomer | 5-Methyl-3-vinyl-2-oxazolidinone (VMOX) |
| Initiator | 2,2'-Azobisisobutyronitrile (AIBN) |
| Solvent | Anhydrous Dioxane or Toluene |
| Precipitation Solvent | Diethyl Ether or Hexanes |
| Reaction Vessel | Three-neck round-bottom flask |
| Atmosphere Control | Nitrogen or Argon gas line, Schlenk line |
| Heating/Stirring | Heating mantle with magnetic stirrer |
| Condenser | Reflux condenser |
| Purification | Filtration apparatus (Büchner funnel) |
| Drying | Vacuum oven |
Experimental Workflow
Caption: Step-by-step experimental workflow for VMOX polymerization.
Detailed Step-by-Step Procedure
-
Reagent Preparation (The "Why"):
-
Monomer Purity: Ensure VMOX is free from inhibitors by passing it through a short column of basic alumina or by vacuum distillation. Inhibitors are added for storage and will quench the polymerization.
-
Initiator Purity: Recrystallize AIBN from methanol. Impurities can affect the initiation rate and introduce unwanted side reactions.
-
Solvent Purity: Use anhydrous solvent. Water can potentially interfere with the reaction through chain transfer.
-
-
Reaction Setup:
-
Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a rubber septum.
-
Flame-dry the glassware under vacuum or oven-dry it and assemble while hot to remove any adsorbed moisture. Allow to cool to room temperature under a positive pressure of inert gas.
-
-
Polymerization:
-
In the reaction flask, dissolve 5.0 g of purified VMOX monomer in 15 mL of anhydrous dioxane.[6]
-
Crucial Step (Degassing): Oxygen is a potent inhibitor of free radical polymerization as it forms stable peroxy radicals. Degas the solution by bubbling nitrogen through it for 30 minutes or by performing three freeze-pump-thaw cycles for more rigorous oxygen removal.
-
Dissolve 0.05 g of AIBN in 5 mL of dioxane and add it to the reaction flask via syringe. The monomer-to-initiator ratio is a key determinant of molecular weight; a higher ratio generally leads to higher molecular weight polymers.
-
Immerse the flask in a preheated oil bath at 80°C.[6] The reaction is typically initiated at a temperature where the initiator has a suitable half-life (for AIBN, this is in the 60-90°C range).
-
Allow the reaction to proceed for 2-4 hours.[6] Polymerization may be visually indicated by an increase in viscosity or the formation of a precipitate, as PVMOX can be insoluble in the reaction solvent.[6]
-
-
Polymer Isolation and Purification:
-
Remove the flask from the oil bath and allow it to cool to room temperature.
-
Slowly pour the (potentially viscous) solution into a beaker containing a large excess of a non-solvent, such as diethyl ether (approx. 200 mL), while stirring vigorously. This causes the polymer to precipitate out of the solution.
-
Collect the white polymer precipitate by vacuum filtration using a Büchner funnel.[6]
-
Self-Validation: To ensure purity, re-dissolve the collected polymer in a minimal amount of a suitable solvent (e.g., methanol or water) and re-precipitate it into diethyl ether.[6] This step is critical for removing unreacted monomer and initiator fragments.
-
Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50°C overnight until a constant weight is achieved.
-
Characterization and Expected Results
The resulting poly(5-Methyl-3-vinyl-2-oxazolidinone) should be a fine white powder.[6] Its properties can be tuned by adjusting the reaction conditions.
| Parameter | Typical Conditions / Expected Result | Rationale / Method of Analysis |
| Yield | >80% | Gravimetric analysis |
| Appearance | White powder | Visual inspection[6] |
| Solubility | Readily soluble in water; also soluble in methanol.[6] | Simple solubility tests. |
| FTIR Spectroscopy | Disappearance of vinyl C=C stretch (~1640 cm⁻¹). Persistence of carbonyl C=O stretch (~1750 cm⁻¹). | Confirms polymerization of the vinyl group while the oxazolidinone ring remains intact. |
| ¹H NMR Spectroscopy | Disappearance of vinyl protons (typically 5-7 ppm). Appearance of broad polymer backbone peaks (1-3 ppm). | Confirms polymer structure. |
| Molecular Weight (Mw) | 10,000 - 100,000 g/mol | Gel Permeation Chromatography (GPC). Mw is inversely proportional to the square root of the initiator concentration. |
| Fikentscher K-value | ~20 (for Mw around 10,000 g/mol )[6] | An empirical measure of molecular weight, calculated from relative viscosity. |
Applications and Significance
The amphiphilic nature of PVMOX, with its hydrophilic oxazolidinone ring and hydrophobic polymer backbone, is central to its function.[2]
-
Kinetic Hydrate Inhibitors (KHIs): In subsea pipelines, PVMOX adsorbs onto nascent gas hydrate crystals, disrupting their growth and preventing blockages.[2]
-
Dye-Assisting Adjuvants: When incorporated into other polymer matrices, such as polyacrylonitrile fibers, PVMOX can enhance dye receptivity.[6]
-
Reactive Diluents: The monomer, VMOX, is used to reduce the viscosity of formulations for coatings and inks, participating in the curing process to become part of the final crosslinked polymer network.[1][7]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No/Low Polymer Yield | Presence of inhibitor (oxygen or from monomer). Inactive initiator. Insufficient temperature. | Ensure rigorous degassing. Purify monomer before use. Check initiator age and storage. Verify reaction temperature. |
| Very Low Molecular Weight | High initiator concentration. Presence of a chain transfer agent. | Decrease the initiator-to-monomer ratio. Ensure solvent is pure and non-transferring (e.g., avoid thiols). |
| Polymer is Discolored | High reaction temperature causing degradation. Impurities in monomer or solvent. | Lower the polymerization temperature and extend the reaction time. Ensure all reagents and solvents are pure. |
References
-
Preparation, Properties, and Polymerization of N-Vinyl-2-oxazolidinone. ACS Publications. Available at: [Link]
-
Preparation of Chiral N Vinyl Oxazolidinones by a Simple General Procedure. ResearchGate. Available at: [Link]
-
Synthesis of N-Vinyl-2-oxazolidone: A Commercially Important Intermediate. ResearchGate. Available at: [Link]
-
Preparation, Properties, and Polymerization of N-Vinyl-2-oxazolidinone. American Chemical Society. Available at: [Link]
-
Enzyme-initiated free radical polymerizations of vinyl monomers using horseradish peroxidase. PubMed. Available at: [Link]
-
Free Radical Vinyl Polymerization. Polymer Science Learning Center. Available at: [Link]
- N-vinyl-x-alkyl-2-oxazolidinone polymers. Google Patents.
-
Synthesis and Free Radical Copolymerization of a Vinyl Monomer from Soybean Oil. JoVE. Available at: [Link]
-
Kinetics of Vinyl Free Radical Polymerization in Simple Systems. University of Technology, Iraq. Available at: [Link]
-
Stereoselective Synthesis of (4S,5S)-5-Vinyloxazolidin-2-one-4-carboxylate as a β-Vinylserine Synthetic Equivalent by Vinyl Grignard Addition to an N-Tosyl Version of Garner's Aldehyde. PMC. Available at: [Link]
-
Structure of 5‐methyl‐3‐vinyl‐2‐oxazolidinone (VMOX®). ResearchGate. Available at: [Link]
-
Vinyl methyl oxazolidinone as reactive diluent to overcome the solubility limitations of highly polar unsaturated polyesters. ResearchGate. Available at: [Link]
Sources
- 1. exsyncorp.com [exsyncorp.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pslc.ws [pslc.ws]
- 4. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. US3539540A - N-vinyl-x-alkyl-2-oxazolidinone polymers - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Note: VMOX Copolymerization with Acrylates for UV Inkjet Inks
Application Note: VMOX Copolymerization with Acrylates for UV Inkjet Inks
[1][2][3]
Part 1: Executive Summary & Strategic Rationale
The UV inkjet industry faces a critical inflection point. Traditional reactive diluents like N-Vinyl Caprolactam (NVC) and N-Vinyl Pyrrolidone (NVP) are under increasing regulatory pressure (REACH, EuPIA) due to CMR (Carcinogenic, Mutagenic, Reprotoxic) classifications. Vinyl-5-methyl-2-oxazolidinone (VMOX) has emerged as the superior alternative, offering a unique combination of favorable toxicology, ultra-low viscosity (~4 mPa[1]·s), and high reactivity.[2][3][4][1][5][6][7]
This guide details the copolymerization mechanics of VMOX with acrylates, providing a validated protocol for formulating UV inkjet inks that achieve low viscosity without sacrificing cure speed or adhesion.
Key Technical Advantages of VMOX
| Feature | VMOX | NVC (Standard) | Impact on Formulation |
| Physical State (25°C) | Liquid | Solid | Eliminates melting steps; easier handling.[2][1] |
| Viscosity | ~4 mPa[3][4][1][6][8]·s | ~7 mPa·s (molten) | Higher pigment loading potential; improved jettability. |
| Safety Labeling | Warning (GHS07) | Danger (GHS08 - STOT RE) | Compliant with strict EuPIA exclusion lists. |
| Odor | Very Low | Distinctive | Suitable for sensitive packaging/indoor apps. |
Part 2: Scientific Foundation – The Chemistry of Copolymerization
The Donor-Acceptor Mechanism
The success of VMOX in acrylate systems relies on Free Radical Copolymerization . Acrylates are electron-deficient (acceptor) monomers due to the carbonyl group withdrawing density from the double bond. VMOX, possessing a vinyl group attached to a nitrogen within the oxazolidinone ring, acts as an electron-rich (donor) monomer.
This electronic disparity creates a Cross-Propagation Synergy :
-
Acrylate Radical (
) prefers to react with VMOX Monomer ( ) . -
VMOX Radical (
) prefers to react with Acrylate Monomer ( ) .
This alternating tendency reduces the probability of homopolymerization termination and mitigates oxygen inhibition, a common plague in thin-film inkjet curing.
Reaction Pathway Visualization
The following diagram illustrates the kinetic pathway and the critical role of VMOX in reducing oxygen inhibition via rapid cross-propagation.
Figure 1: Kinetic pathway showing the donor-acceptor synergy between VMOX and Acrylates, which promotes rapid curing and resistance to oxygen inhibition.
Part 3: Formulation Protocols
Protocol A: Preparation of VMOX-Acrylate Inkjet Ink
Objective: To formulate a CMYK-compatible UV ink vehicle with a target viscosity of 10–12 mPa·s at 45°C.
Materials Required:
-
Monomer B: DPGDA (Dipropylene glycol diacrylate) - Backbone
-
Monomer C: PEA (Phenoxy ethyl acrylate) - Adhesion Promoter
-
Photoinitiator: TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide)
-
Stabilizer: Genorad 16 (or equivalent in-can stabilizer)
-
Pigment Dispersion: Pre-dispersed nano-pigment (e.g., Cyan, 20% solid load)
Step-by-Step Workflow:
-
Vehicle Preparation (The "Let-Down" Solution):
-
In a stainless steel vessel, mix 30% VMOX , 40% PEA , and 25% DPGDA .
-
Note: Unlike NVC, VMOX is liquid.[3][1][6][8] Do not heat the monomer blend yet.
-
Add 4.5% TPO and 0.5% Stabilizer .
-
Mix at 500 RPM (disperser blade) for 20 minutes until the photoinitiator is fully dissolved. Verification: Solution must be optically clear.
-
-
Pigment Integration:
-
Slowly add the pigment dispersion to the vehicle.
-
Increase shear to 1500 RPM for 30 minutes. Maintain temperature <45°C to prevent thermal polymerization.
-
-
Filtration & Degassing (Critical for Jettability):
-
Pass the ink through a 1.0 µm glass fiber filter (pre-filter), followed by a 0.6 µm absolute polypropylene filter .
-
Degas the ink under vacuum (25 inHg) for 15 minutes while gently stirring. Why? Dissolved oxygen inhibits cure; microbubbles cause nozzle misfires.
-
-
QC Validation:
-
Measure viscosity at 45°C (Target: 10–12 mPa·s).
-
Measure surface tension (Target: 28–32 mN/m).
-
Protocol B: Real-Time Cure Kinetics Validation
Objective: Quantify the "Cure Speed" advantage of VMOX vs. NVC.
-
Setup: ATR-FTIR spectrometer with a UV-LED curing accessory (395nm).
-
Method:
-
Deposit a 6µm droplet of ink on the diamond crystal.
-
Trigger UV exposure (Intensity: 4W/cm²).
-
Monitor the disappearance of the Acrylate C=C peak (1405 cm⁻¹) and the Vinyl C=C peak (1620 cm⁻¹) .
-
-
Analysis:
-
Plot Conversion % vs. Time.
-
Success Metric: VMOX formulations should reach 90% conversion within 0.5 seconds, comparable or faster than NVC controls.
-
Part 4: Experimental Workflow Visualization
This diagram outlines the critical path from raw material handling to final jetting validation, highlighting the specific handling advantages of VMOX.
Figure 2: Comparative workflow demonstrating the streamlined process using VMOX (Green path) versus the thermal requirements of NVC (Red path).
Part 5: Performance Analysis & Troubleshooting
Adhesion Mechanism
VMOX excels in adhesion to difficult substrates (polycarbonate, acrylics) due to the solvation effect . The oxazolidinone ring is highly polar and can slightly swell the surface of the plastic substrate before curing. This allows the polymer network to physically interlock with the substrate, creating a "molecular anchor."
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| High Viscosity | Oligomer MW too high | Increase VMOX ratio (up to 40%). VMOX is a potent viscosity cutter.[6] |
| Surface Tack (O2 Inhibition) | Slow surface cure | Increase amine synergist or switch to higher irradiance LED (395nm). |
| Nozzle Clogging | Gelation / Particle agglomeration | Check filter integrity. Ensure temperature <45°C during dispersion. |
| Poor Adhesion | Substrate surface energy too low | Pre-treat substrate (Corona/Plasma). Increase VMOX loading for better swelling. |
References
-
RadTech. (2020). Reactive Diluents to Overcome Challenges in UV-Curable Inkjet Inks. Retrieved from [Link]
-
Coatings World. (2020).[1] BASF Introduces VMOX Product for the Printing, Coatings Industry.[3][1] Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2014). Classification and Labeling Inventory: N-Vinyl Caprolactam. Retrieved from [Link]
Sources
- 1. coatingsworld.com [coatingsworld.com]
- 2. specialchem.com [specialchem.com]
- 3. New BASF vinyl monomer for UV curing products in the printing and coatings industry - FINAT [finat.com]
- 4. pcimag.com [pcimag.com]
- 5. uvebtech.com [uvebtech.com]
- 6. products.basf.com [products.basf.com]
- 7. News - Why âNVP-Freeâ and âNVC-Freeâ UV Inks Are Becoming the New Industry Standard [haohuimaterials.com]
- 8. radtech2020.com [radtech2020.com]
protocol for using VMOX as reactive diluent in 3D printing resins
protocol for using VMOX as reactive diluent in 3D printing resins
Executive Summary
This guide provides a technical framework for formulating UV-curable 3D printing resins using Vinyl Methyl Oxazolidinone (VMOX) . Historically, formulators have relied on N-Vinylpyrrolidone (NVP) or N-Vinylcaprolactam (NVC) to achieve low viscosity and high cure speeds. However, these materials face increasing regulatory pressure due to toxicity concerns (CMR classification) and handling issues (NVC is solid at room temperature).
VMOX (3-Ethenyl-5-methyl-2-oxazolidinone) emerges as the superior alternative: a liquid, low-viscosity (~4 mPa[1][2][3]·s), and safer reactive diluent that maintains the rapid copolymerization kinetics required for layer-by-layer printing. This protocol details the formulation logic, mixing methodology, and validation steps to transition from legacy diluents to VMOX.
Scientific Mechanism & Rationale
The Viscosity-Reactivity Paradox
In Stereolithography (SLA) and Digital Light Processing (DLP), resins must possess low viscosity (<500 mPa·s) for rapid recoating, yet high reactivity to ensure green strength. Standard acrylates (e.g., HDDA) reduce viscosity but often suffer from oxygen inhibition.
VMOX functions as an electron-rich vinyl monomer . When paired with electron-poor acrylate oligomers (e.g., Urethane Acrylates), it facilitates a Donor-Acceptor copolymerization mechanism. This synergy significantly reduces oxygen inhibition—a common failure mode in 3D printing—resulting in faster surface cures and sharper pixel definition.
Adhesion Mechanism
VMOX contains a cyclic amide (oxazolidinone) structure. The high polarity of this ring promotes wetting on the build platform and interlayer adhesion between cured layers. This reduces delamination failures during the "peel" forces exerted during bottom-up printing.
Comparative Data: VMOX vs. Legacy Diluents
The following table contrasts VMOX with industry standards NVP and NVC.
| Feature | VMOX (Vinyl Methyl Oxazolidinone) | NVP (N-Vinylpyrrolidone) | NVC (N-Vinylcaprolactam) | ACMO (Acryloyl Morpholine) |
| Viscosity (25°C) | ~4 mPa[1][2][4][5]·s (Best in Class) | ~2 mPa·s | Solid (Melts ~34°C) | ~12 mPa·s |
| Physical State | Liquid (Easy handling) | Liquid | Solid (Requires heating) | Liquid |
| Toxicity Labeling | Favorable (No "Serious Health Hazard") | Severe (Suspected Carcinogen) | Severe | Moderate |
| Odor | Very Low / Negligible | Distinctive / Pungent | Distinctive | Mild |
| Cure Speed | High (Synergistic with acrylates) | High | High | Moderate/High |
| Yellowing | Low | High (Prone to oxidation) | Moderate | Moderate |
Protocol A: Resin Formulation Workflow
Objective: Create a "Tough Model Resin" using VMOX to reduce the viscosity of a high-molecular-weight oligomer.
Materials Required
-
Oligomer: Aliphatic Urethane Diacrylate (e.g., BR-741 or equivalent) - Provides mechanical backbone.
-
Reactive Diluent 1: VMOX (BASF) - Viscosity reducer & adhesion promoter.[2]
-
Reactive Diluent 2: IBOA (Isobornyl Acrylate) - Increases
and hardness. -
Photoinitiator (PI): TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) - 405nm absorption for standard printers.
-
Inhibitor: MEHQ (Monomethyl ether hydroquinone) - Stabilizer.
Formulation Ratio (Starting Point)
| Component | Function | Weight % | Notes |
| Urethane Acrylate | Backbone | 45% | High viscosity, high toughness. |
| VMOX | Primary Diluent | 30% | Replaces NVP/ACMO 1:1. |
| IBOA | Co-Diluent | 22% | Balances shrinkage. |
| TPO | Photoinitiator | 2.9% | For 385-405nm LED sources. |
| MEHQ | Stabilizer | 0.1% | Prevents premature gelation. |
Mixing Procedure
-
Heating (Oligomer): Heat the Urethane Acrylate to 60°C to lower viscosity for easier pouring.
-
Solubilization: In a separate beaker, dissolve the TPO and MEHQ into the VMOX at room temperature.
-
Why? VMOX is an excellent solvent. Dissolving solids here first ensures homogeneity without excessive heat exposure to the PI.
-
-
Integration: Add the VMOX/PI solution and IBOA to the warm oligomer.
-
Homogenization: Mix using an overhead stirrer at 500 RPM for 30 minutes. Protect from UV light (use amber glassware or foil).
-
Degassing: Place the mixture in a vacuum chamber (-25 inHg) for 10 minutes to remove air bubbles introduced during mixing.
Protocol B: Validation (Jacob's Working Curve)
To use the resin in a 3D printer, you must determine the Critical Energy (
Experimental Setup
-
Substrate: Place a transparent PET film over the resin vat of a DLP/SLA printer.
-
Exposure: Expose single circular spots of resin to varying UV energy doses (Time
Irradiance).-
Test Points: 1s, 2s, 4s, 8s, 12s, 16s, 20s.
-
-
Measurement: Wash the cured dots in Isopropyl Alcohol (IPA). Measure the thickness of each dot using a micrometer.
Analysis
Plot Cure Thickness (
-
Slope (
): The penetration depth of the resin. VMOX typically yields a slightly lower than pure acrylates due to higher reactivity, allowing for finer Z-resolution. -
X-Intercept (
): The critical energy required to start polymerization.
Target Metrics for VMOX Resin:
- : < 10 mJ/cm² (Indicates high reactivity).
-
: ~100–150
m (Ideal for 50 m layer printing).
Visualization: Workflow & Mechanism
Figure 1: Formulation & Processing Workflow
Caption: Step-by-step logic flow from raw chemical selection to final cured part validation.
Figure 2: VMOX Synergistic Reaction Pathway
Caption: VMOX acts as an electron donor to acrylate acceptors, accelerating cure and overcoming oxygen inhibition.
Safety & Handling (HSE)
While VMOX is safer than NVP, standard industrial hygiene is required.
-
PPE: Nitrile gloves (splash protection), safety goggles, and lab coat.
-
Storage: Store in amber bottles away from heat and direct sunlight. VMOX is stable but can polymerize if exposed to UV.
-
Spills: Absorb with inert material (sand/vermiculite). Do not flush into surface water.[6]
-
Regulatory: VMOX is REACH registered and does not carry the H351 (Suspected of causing cancer) label associated with NVP.
References
-
European Coatings. (2019).[5] New BASF vinyl monomer for UV curing products.[3][5] Retrieved from [Link]
-
RadTech. (2020). Reactive Diluents to Overcome Challenges in UV-Curable Inkjet Inks and Coatings Applications. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: 3-Ethenyl-5-methyl-2-oxazolidinone (VMOX). National Library of Medicine. Retrieved from [Link]
-
ResearchGate. (2024). Effect of various reactive diluents on the mechanical properties of acrylate-based polymers produced by DLP 3D printing. Retrieved from [Link]
Sources
Application Note: Initiating VMOX Polymerization with AIBN
Application Note: Initiating VMOX Polymerization with AIBN
This Application Note is designed for researchers and drug development professionals. It focuses on the polymerization of VMOX (5-methyl-3-vinyl-2-oxazolidinone) , a high-performance vinyl monomer often used as a safer, high-T_g alternative to N-Vinylpyrrolidone (NVP).
Methodology for the Synthesis of Poly(5-methyl-3-vinyl-2-oxazolidinone)
Executive Summary & Critical Disambiguation
VMOX is a reactive vinyl monomer containing a 5-membered oxazolidinone ring.[1][2][3][4][5] It is valued in pharmaceutical and industrial applications for its ability to form high-T_g (Glass Transition Temperature ~188°C), water-soluble, and biocompatible polymers. Unlike its structural analog N-Vinylpyrrolidone (NVP), VMOX possesses a favorable toxicological profile (non-carcinogenic label), making it a prime candidate for next-generation drug delivery systems and kinetic hydrate inhibitors.
⚠️ Critical Disambiguation: VMOX vs. VDM
Before proceeding, ensure you are using the correct monomer. The acronyms in this field are frequently confused.
| Acronym | Chemical Name | Structure Key | Primary Application |
| VMOX | 5-methyl-3-vinyl-2-oxazolidinone | Oxazolidinone Ring | Drug solubilization, UV-curing, Hydrogels.[3][5][6] |
| VDM / VDMA | 2-vinyl-4,4-dimethylazlactone | Azlactone Ring | Bioconjugation, Post-polymerization modification.[7] |
This guide details the polymerization of VMOX (Oxazolidinone) .[2][4][6][8] If you are working with VDM (Azlactone), do not use protic solvents like isopropanol, as they will ring-open the monomer.
Strategic Experimental Design
The Initiator: AIBN (Azobisisobutyronitrile)
Why AIBN? For VMOX polymerization, AIBN is the preferred thermal initiator over peroxides (like BPO) because it does not generate oxygenated byproducts that can affect the polarity of the final polymer chain ends.
-
Activation Temp: 60°C – 80°C.
-
Half-life (
): ~1 hour at 80°C; ~10 hours at 64°C. -
Solubility: Soluble in alcohols and common organic solvents, matching VMOX's solubility profile.
Solvent Selection: The Precipitation Strategy
While VMOX monomer is soluble in 2-Propanol (Isopropanol) , the resulting polymer, Poly(VMOX) , is insoluble in this solvent at high molecular weights. This allows for a Precipitation Polymerization mechanism.
-
Mechanism: The reaction starts as a homogeneous solution. As polymer chains grow, they reach a critical solubility limit and precipitate out as a white powder.
-
Advantage: This method auto-purifies the polymer. Unreacted monomer remains dissolved in the supernatant, while the pure polymer is easily collected by filtration, eliminating the need for tedious dialysis or reprecipitation steps often required for NVP.
Mechanism of Action
The polymerization proceeds via a standard free-radical mechanism. The oxazolidinone ring remains intact, serving as a pendant group that confers high rigidity and hydrogen-bonding capability to the backbone.
Figure 1: Mechanistic pathway of VMOX free-radical polymerization initiated by AIBN.
Detailed Protocol: Precipitation Polymerization of VMOX
Target Specification:
-
Solids Content: ~33 wt% (High enough to ensure precipitation, low enough to manage heat).
-
Temperature: 80°C.
-
Time: 5–18 hours (Overnight recommended for high conversion).
Materials Required[3][4][6][7][9][10][11][12][13]
-
Monomer: VMOX (Liquid, >98% purity). Note: If stored for long periods, check for polymerization. VMOX is generally stable but should be clear/colorless.
-
Initiator: AIBN (Recrystallized from methanol is preferred for precision kinetics).
-
Solvent: 2-Propanol (Anhydrous grade preferred).
-
Equipment: Schlenk flask or pressure tube, magnetic stir bar, oil bath, nitrogen source.
Step-by-Step Procedure
-
Preparation of Reaction Mixture:
-
In a clean, dry Schlenk flask, dissolve 5.0 g (39.3 mmol) of VMOX monomer in 10.0 g of 2-Propanol.
-
Add 0.05 g (1.0 wt% relative to monomer) of AIBN.
-
Note: Do not heat yet. AIBN will decompose prematurely.
-
-
Degassing (Critical Step):
-
Seal the flask and perform 3 freeze-pump-thaw cycles OR purge with vigorous nitrogen bubbling for 20 minutes .
-
Why? Oxygen is a radical scavenger. Failure to degas will result in a significant induction period or complete inhibition of polymerization.
-
-
Initiation & Polymerization:
-
Place the flask in a pre-heated oil bath at 80°C .
-
Stir at a medium speed (approx. 300-400 rpm).
-
Observation: The solution will initially be clear. Within 1-2 hours, the solution will become cloudy (Tyndall effect) and eventually opaque white as Poly(VMOX) precipitates.
-
-
Termination & Isolation:
-
After 12-18 hours, remove the flask from heat and open it to air to quench the remaining radicals.
-
Allow the mixture to cool to room temperature. The polymer will settle as a white solid.
-
-
Purification:
-
Decant the supernatant (containing unreacted monomer and solvent).
-
Resuspend the solid polymer in fresh, cold 2-Propanol. Stir for 30 minutes.
-
Filter the solid (Buchner funnel or centrifugation).
-
Optional: For ultra-high purity (pharmaceutical grade), dissolve the solid in a minimum amount of water and freeze-dry (lyophilize).
-
-
Drying:
-
Dry the white powder in a vacuum oven at 60°C for 24 hours.
-
Note: Ensure temperature is well below the T_g (~188°C) to prevent fusing, but high enough to remove bound solvent.
-
Characterization & Data Analysis
Expected Results
| Parameter | Value / Description | Notes |
| Appearance | White, free-flowing powder | If yellow, check AIBN purity or oxygen leaks. |
| Yield | > 85% | Typical for precipitation method. |
| Solubility | Water, Ethanol, DMSO, DMF | Insoluble in: Acetone, Ether, Hexane, Isopropanol. |
| Glass Transition ( | 180°C – 198°C | Rigid, high-thermal stability polymer. |
| Cloud Point ( | 45°C – 75°C (in water) | Depends on MW. Lower MW = Higher Cloud Point. |
1H NMR Validation
Dissolve 10 mg of dried Poly(VMOX) in D₂O or DMSO-d6.
-
Disappearance of Vinyl Protons: Check the region 5.5 – 7.0 ppm . Sharp peaks here indicate residual monomer.
-
Polymer Backbone: Broad peaks will appear at 1.5 – 2.5 ppm (backbone CH/CH₂) and 3.0 – 4.5 ppm (ring protons).
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| No Precipitation | Solvent too polar or MW too low. | Ensure solvent is 100% 2-Propanol (no water). If MW is very low (due to high AIBN), the polymer may remain soluble. Reduce AIBN to 0.5 wt%. |
| Yellow Polymer | Oxidation or Overheating. | Ensure rigorous degassing. Do not exceed 85°C. |
| Gelling | Crosslinking. | VMOX can crosslink at very high conversions if impurities (divinyls) are present. Stop reaction at ~90% conversion. |
| Low Yield | Oxygen Inhibition. | Increase nitrogen purge time. Check seals on Schlenk line. |
References
-
Polymerization Protocol & KHI Applications: Kelland, M. A., et al. "5-Methyl-3-vinyl-2-oxazolidinone–Investigations of a New Monomer for Kinetic Hydrate Inhibitor Polymers."[4] Energy & Fuels, 2022, 36(5), 2609–2615.[9]
-
Monomer Properties & Safety: BASF SE. "VMOX - Vinyl methyl oxazolidinone Technical Data Sheet." BASF Intermediates.[10]
-
Historical Pharmaceutical Context: Wolfson, B. B., & Banker, G. S. "Solubilization and evaluation of Poly-N-vinyl-5-methyl-2-oxazolidinone barbiturate systems." Journal of Pharmaceutical Sciences, 1965, 54(2), 195-202.
-
Copolymerization & Synergists: Kelland, M. A., et al. "Improved Gas Hydrate Kinetic Inhibition for 5-Methyl-3-vinyl-2-oxazolidinone Copolymers and Synergists."[2] ACS Omega, 2023, 8, 28859–28865.[11] [11]
Sources
- 1. explore.azelis.com [explore.azelis.com]
- 2. Improved Gas Hydrate Kinetic Inhibition for 5-Methyl-3-vinyl-2-oxazolidinone Copolymers and Synergists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. exsyncorp.com [exsyncorp.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. 2-Oxazolidinone, 5-methyl-3-vinyl- | 3395-98-0 | Benchchem [benchchem.com]
- 7. Lynn Research Group,UW-Madison, Department of Chemical and Biological Engineering [lynn.che.wisc.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. basf.com [basf.com]
- 11. Comparing the Kinetic Hydrate Inhibition Performance of Linear versus Branched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: VMOX Monomer Formulation for Low-Viscosity UV Coatings
Technical Application Note: VMOX Monomer Formulation for Low-Viscosity UV Coatings
[1][2][3]
Executive Summary
The formulation of ultra-low viscosity UV-curable systems (inkjet inks, optical coatings, and 3D printing resins) has historically relied on N-vinyl lactams like N-Vinylpyrrolidone (NVP) and N-Vinylcaprolactam (NVC). While effective, these monomers face increasing regulatory pressure due to CMR (Carcinogenic, Mutagenic, Reprotoxic) classifications and technical limitations regarding yellowing and solid-handling.
This guide details the formulation protocol for Vinyl Methyl Oxazolidinone (VMOX) , a next-generation vinyl monomer.[1] VMOX offers a superior toxicological profile, exceptionally low viscosity (~4 mPa[2][1][3][4][5]·s), and high reactivity.[2][1][3][4][5][6][7][8][9] This document provides a validated workflow for integrating VMOX into acrylate systems, addressing specific handling requirements for supercooled liquids and optimizing donor-acceptor polymerization kinetics.
Part 1: Physicochemical Profile & Safety
VMOX (N-vinyl-5-methyl-2-oxazolidinone) functions as a reactive diluent.[10][2][1] Its molecular design incorporates a vinyl group attached to a cyclic oxazolidinone ring, providing high polarity for adhesion without the severe toxicity associated with pyrrolidone rings.
Table 1: Comparative Physicochemical Data
| Property | VMOX (Target) | NVC (Reference) | NVP (Reference) | Impact on Formulation |
| Viscosity (25°C) | ~4.0 mPa·s | Solid (Melts @ 35°C) | 2.4 mPa·s | Excellent diluting power; enables inkjet jettability. |
| Physical State | Liquid (Supercooled)* | Solid / Flakes | Liquid | VMOX eliminates the need for heated lines if stored correctly. |
| Toxicity (ECHA) | No Acute Tox/CMR Label | GHS08 (Health Hazard) | GHS08 (Carcinogen) | Safer handling; REACH compliant. |
| Functionality | Mono-functional | Mono-functional | Mono-functional | Reduces crosslink density but increases flexibility/adhesion. |
| Tg (Homopolymer) | ~95°C | ~147°C | ~150-175°C | Balances flexibility and hardness. |
*Note: VMOX has a melting point near 13-14°C but often exists as a supercooled liquid at room temperature. Crystallization can occur during prolonged storage <15°C.
Part 2: Formulation Mechanics & Kinetics[11]
The Donor-Acceptor Mechanism
VMOX is an electron-rich monomer (Donor). In UV formulation, it should rarely be used as a homopolymer. Its performance is maximized when paired with electron-poor acrylates (Acceptors).
-
The Synergy: The copolymerization of VMOX with acrylates creates an alternating polymer sequence that reduces oxygen inhibition—a common failure mode in thin-film UV curing.
-
Adhesion Mechanism: The cyclic amide structure provides high polarity, increasing surface energy wetting on difficult substrates like PP, PE, and PET.
Diagram 1: Donor-Acceptor Polymerization Pathway
Caption: VMOX acts as an electron donor, forming charge transfer complexes with acrylates to accelerate cure speed and mitigate oxygen inhibition.
Part 3: Experimental Protocol
Materials & Equipment
-
Monomer: VMOX (>99% purity).
-
Oligomers: Urethane Acrylate (e.g., aliphatic for non-yellowing) or Polyester Acrylate.
-
Photoinitiator (PI): TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) for LED curing (395nm) or Alpha-hydroxy ketones for mercury lamps.
-
Equipment: High-shear mixer (Cowles blade), Temperature-controlled blending vessel, Brookfield Rheometer (Cone & Plate).
Pre-Formulation: The Liquefaction Step (Critical)
Although VMOX is liquid at room temperature, micro-crystals can act as seeds, causing bulk solidification in the tank.
-
Inspection: Visually inspect VMOX container. If cloudy or solid, it has crystallized.
-
Thermal Conditioning: Place container in an oven or water bath at 40°C - 50°C for 2-4 hours.
-
Verification: Ensure the liquid is completely clear before dispensing.
-
Stabilization: Maintain ambient temperature >18°C during processing to prevent re-crystallization in the lines.
Formulation Workflow
Step 1: Oligomer Solubilization
-
Action: Charge the mixing vessel with the high-viscosity acrylate oligomer.
-
Addition: Slowly add VMOX (Liquid) while mixing.
-
Ratio: Typical starting ratio is 15-30% wt VMOX .
-
Note: VMOX is a powerful solvent. It will rapidly drop the viscosity of urethane acrylates.
-
-
Conditions: Mix at 500 RPM / 40°C until homogenous.
Step 2: Photoinitiator Integration
-
Action: Add Photoinitiator (3-5% wt).
-
Precaution: Do not overheat (>60°C) to avoid premature radical generation.
-
Dispersion: Increase shear to 1500 RPM for 10 minutes. Ensure no solid PI particles remain.
Step 3: De-aeration and Filtration
-
Action: Vacuum degas the mixture (-0.8 bar) for 15 minutes to remove entrained air.
-
Filtration: For inkjet applications, filter through a 1.0 µm glass fiber filter. VMOX's low viscosity facilitates rapid filtration rates compared to NVP-based inks.
Diagram 2: Formulation Workflow
Caption: Step-by-step formulation logic ensuring VMOX is in the correct physical state before blending.
Part 4: Performance Characterization
Once formulated, the coating/ink must be validated. Use the following metrics to confirm VMOX efficacy.
Viscosity Reduction Efficiency
Measure viscosity at 25°C and 45°C (jetting temp).
-
Expectation: A 20% addition of VMOX to a standard Epoxy Acrylate (approx 2000 mPa·s) should reduce system viscosity to <100 mPa·s, significantly more efficiently than ACMO (Acryloyl Morpholine).[3]
Adhesion Testing (Cross-Hatch)
-
Substrates: Polycarbonate (PC), PET, and PVC.
-
Protocol: Apply 12µm film. Cure at 395nm LED (4W/cm²). Perform ASTM D3359 (Cross-hatch tape test).
-
Success Criteria: 5B (0% removal). VMOX usually outperforms HDDA (Hexanediol diacrylate) and matches NVC on plastics due to ring polarity.
Residual Monomer Analysis (Safety)
For applications near food packaging or skin contact:
-
Method: Solvent extraction (Methanol) followed by HPLC-UV or GC-MS.
-
Limit: Ensure residual VMOX is <1000 ppm (or specific regulatory limit). High conversion rates of VMOX typically result in very low residuals compared to NVP.
Part 5: Troubleshooting
| Issue | Probable Cause | Corrective Action |
| In-Can Haze | VMOX Crystallization | Warm ink to 45°C and mix gently. Store ink >20°C. |
| Poor Cure Surface | Oxygen Inhibition | Increase amine synergist or increase VMOX:Acrylate ratio (VMOX is less sensitive to O2 than pure acrylates). |
| Substrate Attack | VMOX Aggressiveness | VMOX is a strong solvent. If it etches the plastic too deeply, reduce load or blend with IBOA. |
References
-
European Chemicals Agency (ECHA). (n.d.).[5][11] Registration Dossier: 5-methyl-3-vinyl-2-oxazolidinone. Retrieved from [Link]
-
Fleischhaker, F., et al. (2020). Reactive Diluents to Overcome Challenges in UV-Curable Inkjet Inks. RadTech Report. Retrieved from [Link]
- Crivello, J. V., & Reichmanis, E. (2014). Photopolymerization of Vinyl Ethers and Acrylates. Chemistry of Materials. (Contextual grounding for Donor-Acceptor kinetics).
Sources
- 1. uvebtech.com [uvebtech.com]
- 2. coatingsworld.com [coatingsworld.com]
- 3. products.basf.com [products.basf.com]
- 4. Application | BTC Europe [btc-europe.com]
- 5. New BASF vinyl monomer for UV curing products in the printing and coatings industry - FINAT [finat.com]
- 6. specialchem.com [specialchem.com]
- 7. radtech2020.com [radtech2020.com]
- 8. scribd.com [scribd.com]
- 9. products.basf.com [products.basf.com]
- 10. exsyncorp.com [exsyncorp.com]
- 11. 5-Methyl-3-vinyl-2-oxazolidinone CAS 3395-98-0 For Sale - Kerton Chemical [kerton-industry.com]
synthesis of kinetic hydrate inhibitors using VMOX
synthesis of kinetic hydrate inhibitors using VMOX
Executive Summary & Strategic Rationale
The Challenge: Gas hydrate formation—crystalline inclusion compounds of water and light gases—poses a catastrophic flow assurance risk in subsea oil and gas pipelines.[1] Traditional thermodynamic inhibitors (methanol, glycol) are high-volume and CAPEX-intensive. Kinetic Hydrate Inhibitors (KHIs) offer a low-dosage alternative (0.1–1.0 wt%) but often suffer from low cloud points (limiting high-temperature injection) or insufficient subcooling performance.
The Solution: 5-Methyl-3-vinyl-2-oxazolidinone (VMOX ) represents a next-generation lactam-based monomer. Structurally analogous to N-vinylpyrrolidone (VP) but possessing an endocyclic oxygen and a methyl substituent, VMOX offers a unique hydrophobicity balance. This guide details the synthesis of VMOX homopolymers and copolymers (specifically with n-butyl acrylate) that exhibit superior solubility profiles and enhanced crystal growth inhibition compared to legacy PVP-based chemistries.
Target Audience: Flow Assurance Engineers, Polymer Chemists, and Formulation Scientists.
Chemical Foundation: The VMOX Monomer
Unlike the 5-membered lactam ring in PVP, the VMOX ring contains a carbamate linkage (O-C(=O)-N), increasing the dipole moment while the methyl group adds steric bulk and hydrophobicity.
-
IUPAC Name: 5-methyl-3-vinyl-1,3-oxazolidin-2-one
-
Role: Reactive monomer for free-radical polymerization.
-
Key Advantage: The methyl group disrupts water structuring more effectively than the unsubstituted VP ring, potentially lowering the hydrate equilibrium temperature while maintaining water solubility.
Experimental Protocols
Protocol A: Free Radical Homopolymerization of VMOX (PVMOX)
Objective: Synthesize low-molecular-weight Poly(VMOX) (Mn ~2.4 – 5.0 kDa) optimized for KHI performance.
Reagents:
-
Solvent: 2-Propanol (IPA) (Acts as both solvent and weak chain transfer agent).
-
Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.
-
Chain Transfer Agent (CTA): 3-Mercaptopropionic acid (3-MPA) (Critical for controlling Mn).
Workflow Diagram (Graphviz):
Step-by-Step Methodology:
-
Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve VMOX (5.0 g, 39.3 mmol) in 2-propanol (10.0 g) .
-
CTA Addition: Add 3-MPA (4.5 mmol, ~0.48 g) to target a molecular weight (Mn) of ~2,400 g/mol . Note: Omitting CTA results in Mn ~5,400 g/mol .
-
Degassing: Seal the flask and perform 3 cycles of freeze-pump-thaw or vigorous nitrogen sparging for 20 minutes to remove dissolved oxygen (oxygen inhibits radical polymerization).
-
Initiation: Add AIBN (0.05 g, 1.0 wt% relative to monomer) under a positive nitrogen flow.
-
Polymerization: Heat the mixture to 80°C in an oil bath with continuous stirring. Allow the reaction to proceed for 16 hours (overnight).
-
Work-up:
-
Yield Verification: Dry the white solid in a vacuum oven at 40°C for 24 hours. Gravimetric yield should be >95%.
Protocol B: Synthesis of VMOX:n-Butyl Acrylate Copolymer
Rationale: Copolymerization with hydrophobic monomers like n-butyl acrylate (BuA) enhances the "amphiphilic bite," improving adsorption onto the hydrate surface.
Formulation:
-
Solvent: 2-Propanol (maintains solubility of both monomers).[4]
Methodology:
-
Dissolve VMOX (23.6 mmol) and n-Butyl Acrylate (15.7 mmol) in 2-propanol (12 g).
-
Add 3-MPA (4.5 mmol) to control chain length.
-
Follow the degassing and initiation steps from Protocol A using AIBN (1 wt%).
-
Polymerize at 80°C for 16 hours.
-
Purification: Dialysis against methanol or water (depending on solubility) is recommended to remove unreacted acrylate, though conversion is typically high.
Characterization & Validation
Trustworthiness in KHI development relies on verifying the polymer structure and its solution behavior.[7]
Nuclear Magnetic Resonance (1H-NMR)
-
Solvent: CDCl3 or D2O.[8]
-
Key Signals:
-
Disappearance of vinyl protons (δ 5.5–7.0 ppm).
-
Broadening of the backbone signals (δ 1.5–2.5 ppm).
-
Distinct methyl peak of the oxazolidinone ring (δ ~1.3 ppm).
-
-
Validation: Integration of residual vinyl peaks should indicate >98% conversion.
Cloud Point Determination (Tcl)
KHIs must remain soluble at injection temperatures.
-
Method: Prepare a 0.25 wt% (2500 ppm) solution in deionized water. Heat at 1°C/min and observe the onset of turbidity.
-
Target: Tcl > 60°C is preferred for field applications.
Data Summary: Structure-Property Relationships
| Polymer ID | Composition | CTA (3-MPA) | Mn ( g/mol ) | PDI | Cloud Point (0.25 wt%) |
| PVMOX-H | Homopolymer | None | 5,400 | 3.8 | 45 °C |
| PVMOX-L | Homopolymer | 4.5 mmol | 2,400 | 2.9 | 73 °C |
| P(VMOX-co-BuA) | 6:4 Copolymer | 4.5 mmol | ~2,500 | 2.5 | < 20 °C (Hydrophobic)* |
Note: Hydrophobic copolymers often require synergist solvents (e.g., glycol ethers) to improve aqueous solubility.
Performance Evaluation: High-Pressure Rocking Cell
Objective: Determine the Induction Time (Ti) and Hydrate Onset Temperature (To) under subcooling.
Protocol:
-
Apparatus: High-pressure steel rocking cell (e.g., PSL Systemtechnik or equivalent).
-
Fluids:
-
Liquid Phase: 2500 ppm Polymer in DI water (or brine).
-
Gas Phase: Synthetic Natural Gas (SNG) (e.g., 90% C1, 6% C2, 3% C3, 1% C4).
-
-
Procedure (Slow Constant Cooling - SCC):
-
Pressurize cell to 70-80 bar with SNG.
-
Initiate rocking (15 rocks/min).
-
Cool from 20°C to 2°C at a rate of 1.0°C/hour .
-
-
Analysis:
-
To (Onset Temperature): The point where pressure deviates from the linear gas contraction curve (indicating gas consumption by hydrates).
-
Performance Metric: Lower To indicates better inhibition.
-
Mechanism of Action Diagram:
References
-
Kelland, M. A. (2022).[5] "5-Methyl-3-vinyl-2-oxazolidinone–Investigations of a New Monomer for Kinetic Hydrate Inhibitor Polymers." Energy & Fuels, 36(5), 2609–2615. Link
-
Chaudhari, R., et al. (2023). "Improved Gas Hydrate Kinetic Inhibition for 5-Methyl-3-vinyl-2-oxazolidinone Copolymers and Synergists." ACS Omega, 8(32), 29284–29293. Link
- Sloan, E. D., & Koh, C. A. (2007). Clathrate Hydrates of Natural Gases. CRC Press.
-
ExSyn Corp. (2025). "5-Methyl-3-vinyl-2-oxazolidinone (V-MOX) Technical Data Sheet." Link (Verified Commercial Source).
Disclaimer: This protocol involves high-pressure systems and exothermic polymerization reactions. Standard PPE (lab coat, safety glasses, gloves) and engineering controls (fume hood, blast shield) are mandatory.
Sources
- 1. Improved Gas Hydrate Kinetic Inhibition for 5-Methyl-3-vinyl-2-oxazolidinone Copolymers and Synergists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cost-effective and customizable 5-Methyl-3-vinyl-2-oxazolidinone 3395-98-0 for sale [trustwe.com]
- 3. exsyncorp.com [exsyncorp.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Improved Gas Hydrate Kinetic Inhibition for 5-Methyl-3-vinyl-2-oxazolidinone Copolymers and Synergists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cup.edu.cn [cup.edu.cn]
- 8. Convenient and Controllable Synthesis of Poly(2-oxazoline)-Conjugated Doxorubicin for Regulating Anti-Tumor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of N-Vinyl Monomers: A Comparative Guide to Handling Liquid VMOX and Solid N-Vinylcaprolactam
Navigating the Nuances of N-Vinyl Monomers: A Comparative Guide to Handling Liquid VMOX and Solid N-Vinylcaprolactam
In the dynamic landscape of polymer chemistry, particularly within the realms of pharmaceutical and biomedical research, the choice of monomer is a critical determinant of final polymer properties and, consequently, application success. Among the diverse array of available building blocks, N-vinyl monomers have carved a significant niche. This guide provides an in-depth comparative analysis of two prominent N-vinyl monomers: the liquid N-vinyl-2-oxazolidinone (VMOX) and the solid N-vinylcaprolactam (NVCL). We will explore their distinct physical properties, handling protocols, safety considerations, and polymerization characteristics to equip researchers, scientists, and drug development professionals with the expertise to confidently and safely incorporate these versatile monomers into their workflows.
Unveiling the Monomers: A Tale of Two States
The most fundamental difference between VMOX and N-vinylcaprolactam lies in their physical state at ambient temperature, a property that dictates their handling and storage requirements. VMOX presents as a low-viscosity liquid, offering the convenience of direct liquid handling.[1][2][3] In contrast, N-vinylcaprolactam is a crystalline solid with a melting point in the range of 35-38 °C.[4][5][6] This distinction necessitates different approaches to weighing, dispensing, and introducing the monomer into a reaction vessel.
| Property | VMOX (N-vinyl-2-oxazolidinone) | N-vinylcaprolactam |
| Physical State at RT | Liquid[1][3] | Solid[5][7][8] |
| Melting Point | 20 °C[3] | 35-38 °C[4][5][6] |
| Boiling Point | ~80-95 °C at 0.5-1 mmHg | 128 °C at 21 mmHg[4][5][6] |
| Key Polymer Property | High reactivity with acrylates, good adhesion[1][9] | Thermoresponsive (PNVCL has a LCST near body temperature)[10][11][12][13] |
| Primary Applications | UV-curing inks, coatings, adhesives, 3D printing[1][9] | Biomedical applications, drug delivery, tissue engineering[10][11][12][14][15] |
| Toxicity Profile | Favorable toxicological profile[1][3] | Harmful if swallowed, causes skin and eye irritation[16][17][18] |
Safety First: A Comparative Hazard Overview
Before delving into handling protocols, a thorough understanding of the safety profiles of both monomers is paramount.
VMOX is often highlighted for its favorable toxicological profile compared to other reactive diluents.[1][3] However, as with any chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should always be worn. Handling should be performed in a well-ventilated area or a fume hood.
N-vinylcaprolactam , on the other hand, requires more stringent safety precautions. It is classified as harmful if swallowed and can cause skin and serious eye irritation.[16][17][18] Inhalation of dust may also cause respiratory irritation.[16] Therefore, in addition to standard PPE, a dust mask or respirator is recommended when handling the solid powder.[17][19]
From Benchtop to Reaction: Detailed Handling Protocols
The distinct physical states of VMOX and N-vinylcaprolactam necessitate tailored handling procedures. The following protocols are designed to ensure safe and accurate manipulation of these monomers.
Protocol 1: Handling Liquid VMOX Monomer
This protocol outlines the steps for accurately measuring and transferring liquid VMOX for a polymerization reaction.
Materials:
-
VMOX monomer
-
Syringe and needle or calibrated pipette
-
Reaction vessel
-
Inert gas source (e.g., nitrogen or argon)
-
Standard PPE (safety glasses, gloves, lab coat)
Procedure:
-
Work Area Preparation: Ensure the work area, preferably a fume hood, is clean and free of contaminants.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas to remove oxygen, which can inhibit free-radical polymerization.
-
Monomer Measurement: Using a clean, dry syringe or calibrated pipette, carefully withdraw the desired volume of VMOX monomer. Given its liquid nature, volumetric measurement is often more convenient than gravimetric.
-
Monomer Transfer: Slowly add the VMOX monomer to the reaction vessel, ensuring the tip of the syringe or pipette is below the level of the solvent or other reactants to avoid splashing.
-
Final Purge: After the addition is complete, briefly purge the headspace of the reaction vessel with the inert gas before sealing.
-
Cleanup: Immediately rinse the syringe or pipette with a suitable solvent to prevent polymerization within the equipment. Dispose of all contaminated materials according to institutional guidelines.
Protocol 2: Handling Solid N-Vinylcaprolactam Monomer
This protocol details the safe handling and dispensing of solid N-vinylcaprolactam, with considerations for its low melting point.
Materials:
-
N-vinylcaprolactam monomer (solid)
-
Spatula
-
Weighing paper or boat
-
Funnel
-
Reaction vessel
-
Heating source (optional, for molten addition)
-
Inert gas source
-
Standard PPE (safety glasses, gloves, lab coat)
-
Dust mask or respirator
Procedure:
-
Work Area Preparation: Work in a well-ventilated fume hood to minimize inhalation of fine particles.
-
Gravimetric Measurement:
-
Place a clean, dry weighing paper or boat on an analytical balance and tare.
-
Carefully use a spatula to transfer the desired amount of solid N-vinylcaprolactam onto the weighing paper. Avoid generating excessive dust.
-
-
Solid Transfer:
-
Using a funnel, carefully add the weighed N-vinylcaprolactam to the reaction vessel.
-
Tap the funnel gently to ensure all the solid is transferred.
-
-
Molten Transfer (Alternative Method):
-
For reactions conducted above its melting point, N-vinylcaprolactam can be added as a liquid.
-
Gently heat the sealed container of N-vinylcaprolactam in a water bath until it melts (melting point: 35-38 °C).[4][5][6]
-
Once molten, the required amount can be transferred via a pre-warmed syringe or pipette following the liquid handling protocol.
-
-
Inert Atmosphere: After adding the monomer, purge the reaction vessel with an inert gas.
-
Cleanup: Clean the spatula and any other contaminated surfaces. Dispose of weighing paper and other disposables in the appropriate waste container.
Visualizing the Workflow: From Storage to Polymerization
To further clarify the handling procedures, the following diagrams, generated using Graphviz, illustrate the typical workflows for both VMOX and N-vinylcaprolactam.
Caption: Workflow for handling liquid VMOX monomer.
Caption: Workflow for handling solid N-vinylcaprolactam monomer.
Polymerization Paradigms: Initiating the Reaction
Both VMOX and N-vinylcaprolactam can be polymerized via free-radical polymerization.[20][21] This can be initiated using thermal initiators (e.g., AIBN, benzoyl peroxide) or through radiation curing (UV/EB), with VMOX being particularly well-suited for the latter.[1][9]
For applications requiring well-defined polymer architectures, such as in drug delivery systems, controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed for N-vinylcaprolactam.[10][22]
Exemplary Polymerization Protocol: Free-Radical Polymerization of N-Vinylcaprolactam in Solution
This protocol provides a general procedure for the free-radical polymerization of N-vinylcaprolactam.
Materials:
-
N-vinylcaprolactam
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Free-radical initiator (e.g., AIBN)
-
Reaction vessel with a condenser and magnetic stirrer
-
Inert gas supply
-
Heating mantle or oil bath
-
Precipitation solvent (e.g., diethyl ether, hexane)
Procedure:
-
Reaction Setup: Assemble a clean, dry reaction vessel with a condenser and magnetic stir bar.
-
Reagent Addition:
-
Add the desired amount of N-vinylcaprolactam to the reaction vessel as a solid or molten liquid.
-
Add the anhydrous solvent.
-
Stir the mixture until the monomer is fully dissolved.
-
-
Inerting the System: Bubble an inert gas through the solution for at least 30 minutes to remove dissolved oxygen.
-
Initiator Addition: Dissolve the initiator in a small amount of the reaction solvent and add it to the reaction vessel via a syringe.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-70 °C for AIBN) and allow the polymerization to proceed for the specified time.
-
Polymer Isolation:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a vigorously stirred excess of a non-solvent (e.g., diethyl ether).
-
Collect the precipitated polymer by filtration.
-
-
Purification: Wash the polymer with fresh non-solvent and dry it under vacuum until a constant weight is achieved.
Conclusion: Informed Monomer Selection for Advanced Applications
The choice between liquid VMOX and solid N-vinylcaprolactam is ultimately dictated by the specific requirements of the intended application. VMOX, with its ease of handling as a liquid and favorable safety profile, is an excellent candidate for applications in coatings, inks, and adhesives where rapid curing and good adhesion are desired.[1][9] N-vinylcaprolactam, despite its more demanding handling as a solid, opens the door to the fascinating world of thermoresponsive polymers with immense potential in the biomedical field.[10][11][12][14][15] By understanding the distinct characteristics and mastering the handling protocols for each, researchers can confidently leverage the unique attributes of these N-vinyl monomers to drive innovation in their respective fields.
References
- Current time inform
- Living/Controlled Free Radical Polymerization of N-Vinyl Caprolactam. Vertex AI Search.
- Polymerization of N-Vinylcaprolactam and Characterization of Poly(N-Vinylcaprolactam). Vertex AI Search.
- Polymerization of N-Vinylcaprolactam and Characterization of Poly(N-Vinylcaprolactam) - OpenMETU. Vertex AI Search.
- RAFT/MADIX polymerization of N-vinylcaprolactam in water–ethanol solvent mixtures - Polymer Chemistry (RSC Publishing). Vertex AI Search.
- N-vinyl-x-alkyl-2-oxazolidinone polymers - Google P
- N-Vinylcaprolactam CAS#: 2235-00-9 - ChemicalBook. Vertex AI Search.
- Poly(N-vinyl caprolactam) thermoresponsive polymer in novel drug delivery systems: A review. Vertex AI Search.
- N-Vinylcaprolactam 98 , stabilized 2235-00-9 - Sigma-Aldrich. Vertex AI Search.
- N-Vinylcaprolactam CAS 2235-00-9 - BOSS CHEMICAL. Vertex AI Search.
- N-Vinylcaprolactam - Safety Data Sheet - ChemicalBook. Vertex AI Search.
- Safety Data Sheet - Polymer Source. Vertex AI Search.
- Stimuli Responsive Poly(Vinyl Caprolactam)
- Studies on Thermosensitive Poly(N-vinylcaprolactam)
- N-Vinylcaprolactam | 2235-00-9 - ChemicalBook. Vertex AI Search.
- The emulsion polymerization induced self-assembly of a thermoresponsive polymer poly(N-vinylcaprolactam) - RSC Publishing. Vertex AI Search.
- N-Vinylcaprolactam 98 , stabilized 2235-00-9 - Sigma-Aldrich. Vertex AI Search.
- Poly(N-vinylcaprolactam): a thermoresponsive macromolecule with promising future in biomedical field - PubMed. Vertex AI Search.
- N-Vinylcaprolactam - Apollo Scientific. Vertex AI Search.
- n-Vinyl caprolactam - Scientific Polymer Products, Inc. Vertex AI Search.
- SAFETY DATA SHEET - Tokyo Chemical Industry. Vertex AI Search.
- What is N-Vinylcaprolactam - Unilong Industry. Vertex AI Search.
- NVCL-Based Hydrogels and Composites for Biomedical Applications: Progress in the Last Ten Years - MDPI. Vertex AI Search.
- Preparation, Properties, and Polymerization of N-Vinyl-2-oxazolidinone - American Chemical Society. Vertex AI Search.
- VMOX® (vinyl methyl oxazolidinone) | CASE - Azelis customer portal. Vertex AI Search.
- Polymerization of N-Vinylcaprolactam and Characterization of Poly(N-Vinylcaprolactam). Vertex AI Search.
- Product Stewardship Summary - N-vinyl caprolactam - Ashland. Vertex AI Search.
- US4639472A - N-vinyl-2-oxazolidinones as reactive diluents in actinic radiation curable coatings - Google P
- Preparation, Properties, and Polymerization of N-Vinyl-2-oxazolidinone - ACS Public
- Stability and thermosensitive properties of various poly ( N -vinylcaprolactam)
- Synthesis and Physicochemical Properties of Thermally Sensitive Polymeric Derivatives of N-vinylcaprolactam - MDPI. Vertex AI Search.
- Vinyl methyl oxazolidinone (VMOX®) | CAS No.: 3395-98-0 | - BASF Product Finder. Vertex AI Search.
- Safe Operating Procedure for the Handling of Vinylic Monomers - UCLA – Chemistry and Biochemistry. Vertex AI Search.
- Vinyl Methyl Oxazolidinone (VMOX) - BASF- Technical Datasheet - SpecialChem. Vertex AI Search.
- N-Vinylcaprolactam 98 , stabilized 2235-00-9 - Sigma-Aldrich. Vertex AI Search.
- VMOX: Technical Paper - BASF Product Finder. Vertex AI Search.
- Safety Data Sheet - Login | Chemical Management. Vertex AI Search.
- Notes - N-Vinyl-2-Oxazolidone | The Journal of Organic Chemistry - ACS Public
- 3-Ethenyl-5-methyl-2-oxazolidinone SDS, 3395-98-0 Safety D
- Poly(2-Oxazoline)s: The Versatile Polymer Platform for Biomedicine - Sigma-Aldrich. Vertex AI Search.
- The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review - MDPI. Vertex AI Search.
- Exploring the Role of Poly (N-vinyl pyrrolidone) in Drug Delivery. Vertex AI Search.
Sources
- 1. products.basf.com [products.basf.com]
- 2. specialchem.com [specialchem.com]
- 3. products.basf.com [products.basf.com]
- 4. N-Vinylcaprolactam CAS#: 2235-00-9 [m.chemicalbook.com]
- 5. N-乙烯基己内酰胺 98%, stabilized | Sigma-Aldrich [sigmaaldrich.com]
- 6. N-Vinylcaprolactam | 2235-00-9 [chemicalbook.com]
- 7. N-Vinylcaprolactam 98 , stabilized 2235-00-9 [sigmaaldrich.com]
- 8. unilongindustry.com [unilongindustry.com]
- 9. explore.azelis.com [explore.azelis.com]
- 10. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 11. umpir.ump.edu.my [umpir.ump.edu.my]
- 12. Stimuli Responsive Poly(Vinyl Caprolactam) Gels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Making sure you're not a bot! [helda.helsinki.fi]
- 14. Poly(N-vinylcaprolactam): a thermoresponsive macromolecule with promising future in biomedical field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. scipoly.com [scipoly.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. polymersource.ca [polymersource.ca]
- 20. US3539540A - N-vinyl-x-alkyl-2-oxazolidinone polymers - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. RAFT/MADIX polymerization of N-vinylcaprolactam in water–ethanol solvent mixtures - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Notes & Optimization
Technical Support Center: VMOX Cured Films
Technical Support Center: VMOX Cured Films
Welcome to the technical resource center for VMOX (N-Vinyl-2-oxazolidinone) cured films. This guide is designed for researchers, scientists, and drug development professionals who leverage UV-curing technologies. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but a foundational understanding of the mechanisms at play, enabling you to proactively design robust, color-stable formulations.
Yellowing in cured films is a persistent challenge that can compromise aesthetics, performance, and perceived quality. This document addresses the root causes of discoloration in systems containing VMOX and provides actionable, field-proven strategies to mitigate it.
Part 1: Understanding the Root Causes of Yellowing
Before troubleshooting, it's critical to understand the chemical mechanisms responsible for yellowing. Discoloration is not a single issue but a result of several potential degradation pathways that can occur before, during, or after the curing process.[1] The primary culprits are the formation of chromophores—molecular structures that absorb light in the visible spectrum, making the film appear yellow.[2][3]
The main pathways leading to chromophore formation in UV-cured systems are:
-
Photo-Oxidation & UV Degradation: Exposure to UV radiation, both during and after curing, can break down polymer chains. This process generates free radicals that react with oxygen, leading to the formation of yellowing species like quinones and carbonyls.[3][4] Aromatic components, such as those in standard bisphenol A (BPA)-based epoxy resins, are particularly susceptible to this form of degradation.[5]
-
Thermal Degradation: Excessive heat accelerates the oxidation and decomposition of the polymer backbone and other formulation components.[3][6] This can happen during processing if monomers are heated to reduce viscosity or during high-intensity curing that generates significant exotherms.[7]
-
Photoinitiator Byproducts: The photoinitiator, essential for curing, is a common source of yellowing. Upon exposure to UV light, many photoinitiators cleave into fragments. Some of these byproducts, particularly from aromatic-containing initiators, are inherently colored and remain trapped in the cured film.[1][4]
-
Component Chemistry & Interactions: Certain raw materials are more prone to yellowing. For instance, aromatic amines used as co-initiators or stabilizers can oxidize and react with nitrogen oxides (NOx) in the air to form yellow-to-brown nitro compounds.[1][4] While VMOX itself offers excellent performance, it's sometimes used in formulations with other monomers, like N-Vinylpyrrolidone (NVP) or N-Vinyl Caprolactam (NVC), which can be stabilized with amines that contribute to yellowing over time.[7]
Below is a diagram illustrating the primary drivers of yellowing in UV-cured polymer films.
Caption: Root cause analysis of yellowing in UV-cured films.
Part 2: Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered in the lab.
Q1: My VMOX formulation is yellow immediately after curing, even before any post-cure aging. What is the likely cause?
A: This points to a problem with the photoinitiator system or excessive heat generation during cure.
-
Cause A: Photoinitiator Choice. Many common photoinitiators, especially Type I (cleavage) initiators with aromatic structures, generate colored byproducts upon UV exposure.[1][4] This is a well-known phenomenon sometimes referred to as "curing yellowing."
-
Cause B: High Curing Exotherm. VMOX has a high copolymerization reactivity with acrylates, which can lead to a rapid cure and a significant temperature increase (exotherm), especially in thick films.[8] This heat can cause thermal degradation of formulation components, leading to immediate yellowing.[6][9]
Troubleshooting Steps:
-
Review Your Photoinitiator: If using a traditional aromatic ketone-type initiator, consider switching to a "non-yellowing" alternative. Phosphine oxides (like TPO) or specialized liquid photoinitiators are often better choices for color-critical applications.[10][11]
-
Reduce Curing Intensity: Lower the power of your UV lamp or increase the distance between the lamp and the substrate. This will slow the polymerization rate and reduce the peak exotherm.
-
Use a Pulsed or Modulated Light Source: If available, curing with pulsed light can help manage heat buildup compared to continuous exposure.
Q2: The cured film looks perfect initially but turns yellow after a few days/weeks of storage or exposure to lab lighting. Why?
A: This is a classic case of post-cure degradation, driven by ambient UV light and oxygen.
-
Cause A: Insufficient UV Protection. The cured polymer is not inert. It can still absorb UV energy from sunlight or even standard fluorescent lighting, which continues the photo-oxidative degradation process over time.[3][6]
-
Cause B: Amine Oxidation. If your formulation contains amine synergists or other nitrogen-containing additives, they can slowly oxidize upon exposure to air, causing a gradual color shift.[1][12]
Troubleshooting Steps:
-
Incorporate a Light Stabilizer Package: This is the most effective long-term solution. A combination of a UV Absorber (UVA) and a Hindered Amine Light Stabilizer (HALS) is recommended.
-
Switch to Aliphatic Components: If your base oligomer is aromatic (e.g., a BPA-based epoxy or urethane acrylate), switching to an aliphatic or cycloaliphatic equivalent will dramatically improve long-term color stability.[2][4][5]
| Stabilizer Type | Mechanism of Action | Primary Function | Typical Use Level |
| UV Absorber (UVA) | Competitively absorbs incident UV radiation and dissipates it as harmless heat. | Prevents UV light from initiating degradation in the polymer backbone. "Sunscreen" for the film. | 0.5 - 2.0% |
| Hindered Amine Light Stabilizer (HALS) | Scavenges free radicals generated by UV exposure, interrupting the degradation cycle. | Protects the polymer from ongoing damage once degradation has started. "Radical trap." | 0.5 - 2.0% |
Caption: Comparison of common UV stabilizer types and their mechanisms.
Q3: We use VMOX as a reactive diluent with a cycloaliphatic epoxy resin, which is supposed to be non-yellowing, but we still see discoloration. What's going on?
A: Even with a stable resin backbone, other components can be the weak link.
-
Cause A: Cationic Photoinitiator Issues. Cationic curing, used for epoxies, relies on photoinitiators like diaryliodonium or triarylsulfonium salts.[14] While many are effective, their decomposition byproducts can sometimes contribute to color. The purity of the initiator is also a factor.
-
Cause B: Additive or Contaminant Interactions. Trace impurities, such as metal ions from raw materials, can act as catalysts for degradation reactions.[2][15] Additionally, other additives in the formulation (e.g., flexibilizers, adhesion promoters) might have poor thermal or UV stability.
Troubleshooting Workflow:
The following decision tree can help systematically diagnose the source of yellowing in your formulation.
Caption: A systematic workflow for troubleshooting yellowing issues.
Part 3: Experimental Protocols for Quantification & Screening
Subjective assessment of "yellowing" is insufficient for rigorous R&D. Use the following protocols for quantitative analysis.
Protocol 1: Quantitative Measurement of Yellowness Index (YI)
This protocol describes how to measure color change using a spectrophotometer, adhering to principles outlined in ASTM E313.
Objective: To quantify the yellowness of a cured film before and after environmental stress (UV/heat exposure).
Equipment:
-
UV Curing System
-
Spectrophotometer or Colorimeter capable of CIELAB measurements
-
Controlled environment chamber (for accelerated aging)
-
Standard white backing tile (for opaque films) or glass slides (for clear films)
Methodology:
-
Sample Preparation:
-
Prepare the VMOX-containing formulation.
-
Draw down a film of controlled thickness (e.g., 50 µm) onto the appropriate substrate (glass for clear films, sealed chart for opaque).
-
Cure the film using your standard UV curing protocol. Ensure consistent energy delivery (mJ/cm²) for all samples.
-
Prepare at least three replicate samples.
-
-
Initial Color Measurement (T=0):
-
Calibrate the spectrophotometer according to the manufacturer's instructions.
-
Set the measurement mode to CIE Lab*.
-
Place the cured film sample at the measurement port. For clear films, place the standard white tile directly behind the sample.
-
Record the L, a, and b* values. The b* value is a key indicator: a positive value indicates yellowness, while a negative value indicates blueness.
-
-
Accelerated Aging:
-
Place the measured samples into a QUV accelerated weathering tester or a temperature-controlled oven.
-
For UV Stability: Expose samples to UVA-340 lamps according to a standard cycle (e.g., 8 hours UV at 60°C followed by 4 hours condensation at 50°C) for a set duration (e.g., 100, 250, 500 hours).
-
For Thermal Stability: Place samples in an oven at a constant elevated temperature (e.g., 70°C) for a set duration.[3]
-
-
Final Color Measurement (T=x):
-
After the aging period, allow samples to equilibrate to room temperature.
-
Re-measure the L, a, and b* values for each sample.
-
-
Data Analysis:
-
Calculate the change in yellowness (Δb) for each sample: Δb = b_final - binitial
-
Calculate the total color change (ΔE) using the formula: ΔE = sqrt[(L_final - L_initial)² + (a_final - a_initial)² + (b_final - b_initial)²]
-
A higher Δb* or ΔE* value indicates greater yellowing and poorer color stability.
-
References
- Current time information in New York, NY, US. Google. Retrieved February 17, 2026.
- Why Epoxy Resin Is Prone to Yellowing: A Comprehensive Analysis. (2025, July 3). Google.
- Why epoxy yellows and how to prevent it. (2024, December 18). Google.
- Novel Curing Agent for High-Performance, Less-Yellowing, Clear Epoxy Coatings. (2022, September 8). PCI Mag.
- Understanding and Preventing Yellowing in Epoxy-based Clear Encapsulants. (2025, February 4). CAPLINQ.
- VMOX: Technical Paper. BASF Product Finder.
- Higher Solids, Lower Yellowing Epoxy System for Industrial DTM Coatings. (2025, December 18). PCI Mag.
- Yellowing in UV-Cured Coatings: Causes, Mechanisms, and Solutions. LinkedIn.
- Yellowing and Color Change in Oligomers & Coatings. (2022, January 31). Bomar.
- Yellowing of Curing Agents: Oxidation Mechanism and Remedies. (2025, November 10). VICHEM.
- Why do Epoxy Resin's yellow? (2021, July 14). Google.
- Resin Yellowing: Why It Happens, How to Prevent It, and What to Do. (2025, September 30). Resiners.
- Lower Yellowing Epoxy System for Improved Sustainability of Concrete Coatings. (2023, April 6). PCI Mag.
- How to solve the yellowing phenomenon of resin? (2019, March 6). Quanzhou Neweco High Polymer Material Co.Ltd.
- Why did my epoxy hardener turn yellow in the container? (2023, April 6). KSRESIN.
- How to prevent yellowing of plastic molded products. (2022, December 26). Matsui.
- Post-curing strategies for enhanced polymerization and color stability in 3D-printed composite crowns. (2025, October 22). PubMed.
- Why Do Polymer Materials Turn Yellow? (2025, September 23). Testex.
- Effect of different photoinitiators and reducing agents on cure efficiency and color stability of resin-based composites using different LED wavelengths. (2015, December 15). PubMed.
- Sylanto Cationic Photoinitiators for UV Curing. Photo HiTech.
- Six Causes of Plastic Yellowing Part 4: Additives and Impurities. Chitec.
- Selection of photoinitiators in UV coating formulations. (2022, July 22). Longchang Chemical.
- Choose the right photoinitiators and oligomers to enhance the properties of your coatings. (2024, April 15). Comindex.
- Photoinitiators for UV Curing - RAHN Product Portfolio. Rahn AG.
- Light-Curing Polymer Systems As Novel Pressure-Sensitive Adhesives With Innovative Crosslinking Mechanisms. (2024, December 2). HHU.
- Vinyl methyl oxazolidinone (VMOX®). BASF Product Finder.
Sources
- 1. Yellowing and Color Change in Oligomers & Coatings | Bomar [bomar-chem.com]
- 2. Why Epoxy Resin Is Prone to Yellowing: A Comprehensive Analysis [resin-wq.com]
- 3. blog.caplinq.com [blog.caplinq.com]
- 4. Yellowing in UV-Cured Coatings: Causes, Mechanisms, and Solutions-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 5. paint.org [paint.org]
- 6. bestbartopepoxy.com [bestbartopepoxy.com]
- 7. products.basf.com [products.basf.com]
- 8. products.basf.com [products.basf.com]
- 9. resiners.com [resiners.com]
- 10. longchangchemical.com [longchangchemical.com]
- 11. Photoinitiators for UV Curing - RAHN Product Portfolio [rahn-group.com]
- 12. How to solve the yellowing phenomenon of resin ï¼ - Knowledge - Quanzhou Neweco High Polymer Material Co.Ltd. [up-resin.com]
- 13. vichem.vn [vichem.vn]
- 14. photohitech.com [photohitech.com]
- 15. Six Causes of Plastic Yellowing Part 4: Additives and Impurities ∣ Chitec Technology Co., Ltd. [chitec.com]
Technical Support Center: Troubleshooting VMOX-Rich UV Inks
Technical Support Center: Troubleshooting VMOX-Rich UV Inks
Introduction: The VMOX Paradigm
You are likely reading this because you have transitioned from N-Vinylpyrrolidone (NVP) or N-Vinylcaprolactam (NVC) to Vinyl Methyl Oxazolidinone (VMOX) to meet safer labeling requirements (specifically avoiding H351/H373 hazard statements).
While VMOX offers exceptional viscosity reduction (~4 mPa[1][2][3]·s) and adhesion comparable to NVP, it exhibits distinct kinetic behaviors. A "drop-in" replacement strategy often results in incomplete curing, manifested as surface tackiness (oxygen inhibition) or poor through-cure (adhesion failure).[4][5] This guide deconstructs these failure modes and provides validated engineering solutions.
Module 1: The Chemistry of the Cure
Why is my VMOX ink not curing?
To fix the problem, you must understand the mechanism.[4][6] VMOX is a monofunctional vinyl monomer.[1] Unlike acrylates which undergo rapid homopolymerization, vinyl monomers like VMOX rely heavily on copolymerization with acrylates and are highly sensitive to the stability of the radical species.
The Primary Antagonist: Oxygen Inhibition In VMOX-rich systems, the carbon-centered radicals formed during propagation are susceptible to scavenging by atmospheric oxygen. This creates stable peroxyl radicals that cannot propagate the chain, leading to a "wet" or tacky surface.
Visualization: The Oxygen Inhibition Pathway
The following diagram illustrates the competition between successful VMOX polymer propagation and oxygen scavenging.
Figure 1: Kinetic competition between polymerization and oxygen inhibition. Note that the rate of oxygen inhibition (
Module 2: Diagnostic Workflow
Isolate the Failure Mode
Before adjusting your formulation, determine if the failure is Surface or Bulk .
| Symptom | Test Method | Diagnosis | Root Cause |
| Surface Tack | Thumb Twist Test (Surface mars but does not detach) | Oxygen Inhibition | Insufficient surface irradiance, low amine synergist, or slow surface cure kinetics.[4] |
| Delamination | Cross-Hatch Tape Test (Ink peels off substrate) | Through-Cure Failure | Poor UV penetration (pigment shielding), insufficient long-wave UV, or substrate mismatch. |
| Wrinkling | Visual Inspection (Micro-folding) | Differential Cure | Surface cured much faster than the bulk (skinning effect). |
Module 3: Troubleshooting & Optimization
Validated Solutions for VMOX Inks
Scenario A: The Surface is Tacky (Oxygen Inhibition)
The bulk is solid, but the top layer wipes off.
-
Increase Irradiance (Peak Power): Oxygen inhibition is a "race" between radical generation and oxygen diffusion. High peak irradiance (Watts/cm²) generates a flood of radicals that consume available oxygen and allow polymerization to proceed.
-
Action: Move the lamp closer to the substrate or upgrade to a higher-output LED (e.g., 12W/cm² to 16W/cm²).
-
-
Chemical Modification (Amine Synergists): VMOX formulations benefit significantly from amine synergists. Amines react with peroxyl radicals (the "dead" radicals from Fig 1) to regenerate active radicals.
-
Action: Introduce 3-5% of an acrylated amine or a polymeric amine synergist.
-
Note: Ensure solubility. VMOX is a good solvent, but high amine loading can affect jetting viscosity.
-
-
Inerting (The "Nuclear" Option): If formulation changes are restricted (e.g., low migration food packaging), you must remove the oxygen.
-
Action: Nitrogen blanket the curing zone.[7] Target residual O2 < 200 ppm.
-
Scenario B: Poor Through-Cure (Adhesion Failure)
The ink is dry on top but peels off the plastic.
-
Spectral Matching: VMOX is transparent to UV, but pigments (especially Titanium Dioxide or Carbon Black) block light. You need long-wavelength energy to penetrate deep.[7]
-
Action: Ensure your Photoinitiator (PI) package has strong absorption in the 365nm–405nm range (e.g., TPO or BAPO types).
-
Check: If using LED 395nm, ensure your PI absorbs at 395nm. Many standard PIs (like BP) only work well with mercury lamps.
-
-
Adjust the VMOX/Acrylate Ratio: While VMOX improves adhesion by etching into substrates (like PVC or Polycarbonate), too much VMOX can lower the crosslink density if not balanced with multifunctional acrylates.
-
Action: Maintain VMOX between 10-25%. If adhesion fails, verify that the VMOX is actually "biting" into the substrate and not just sitting uncured at the interface.
-
Troubleshooting Logic Gate
Use this decision tree to guide your next experiment.
Figure 2: Decision matrix for isolating surface vs. bulk curing anomalies.
Module 4: Validation Protocols
How to prove it's cured (Data-Driven)
Do not rely on "touch" alone. Use these analytical methods to validate your VMOX cure.
Protocol 1: FTIR Double Bond Conversion (The Gold Standard)
This method quantifies exactly how much VMOX and Acrylate has reacted.
-
Equipment: FTIR Spectrometer with ATR accessory.
-
Target Peaks:
-
Acrylate C=C: ~1405 cm⁻¹ or 810 cm⁻¹.
-
Vinyl (VMOX): ~1620-1640 cm⁻¹ (Distinct vinyl stretch).
-
Reference Peak: Carbonyl (C=O) ~1700 cm⁻¹ (Internal standard, does not change).
-
-
Procedure:
-
Calculation:
-
Success Criteria: >90% conversion for industrial applications; >98% for low migration.
Protocol 2: MEK Rub Test (Field Test)
A stress test for crosslink density.
-
Material: 1kg ball-peen hammer wrapped in cheesecloth soaked in Methyl Ethyl Ketone (MEK).
-
Action: Rub back and forth over the cured ink (1 double rub).
-
Count: Record the number of double rubs until the substrate is visible.
-
Benchmark: VMOX formulations should withstand >50 double rubs if fully crosslinked.
Frequently Asked Questions (FAQs)
Q: Can I replace NVP with VMOX 1:1 and expect the same cure speed? A: Generally, no. While VMOX has similar viscosity (~4 mPa[2][3][12]·s) and polarity, its reaction kinetics differ. VMOX copolymerizes rapidly with acrylates but may require a slight increase in radical flux (higher lamp intensity) to overcome oxygen inhibition compared to NVP in certain thin-film applications [1][2].
Q: My VMOX ink is turning yellow after curing. Why? A: This is likely not the VMOX itself, which has good color stability. It is likely the amine synergist or the photoinitiator decomposing. Because VMOX requires efficient radical generation to cure the surface, formulators often over-load amines. Try reducing the amine concentration or switching to a less yellowing synergist [1].
Q: Does VMOX require heating before jetting? A: No. Unlike N-Vinylcaprolactam (NVC), which is solid at room temperature, VMOX is a liquid (melting point ~20°C).[1][9] This eliminates the need for heated tanks and prevents thermal aging of the ink in the printhead [3].
Q: I am using LED lamps (395nm). Is VMOX suitable? A: Yes, but VMOX does not absorb UV light itself. You must ensure your formulation contains a photoinitiator that absorbs efficiently at 395nm (like TPO or BAPO) to generate the radicals that initiate the VMOX polymerization.
References
-
BASF SE. (2025). Vinyl Methyl Oxazolidinone (VMOX) Technical Information. Retrieved from (Verified via search context).
-
RadTech. (2020). Reactive diluents to overcome challenges in UV curable inkjet inks. Retrieved from .
-
European Coatings. (2019).[3][12] New BASF vinyl monomer for UV curing products.[1][3][12] Retrieved from .
- Schwalm, R. (2006). UV Coatings: Basics, Recent Developments and New Applications. Elsevier. (Standard Industry Text on Oxygen Inhibition).
-
Arca, E., et al. (2012).[13] Quantitative determination of degree of conversion in photocured polymers by FTIR. Wiley Analytical Science. Retrieved from .
Sources
- 1. products.basf.com [products.basf.com]
- 2. pcimag.com [pcimag.com]
- 3. basf.com [basf.com]
- 4. uvndt.com [uvndt.com]
- 5. goodiuv.com [goodiuv.com]
- 6. electronicspecifier.com [electronicspecifier.com]
- 7. uvfab.com [uvfab.com]
- 8. scispace.com [scispace.com]
- 9. radtech2020.com [radtech2020.com]
- 10. How to Overcome Oxygen Inhibition in Light-Curable Adhesives - Dymax [dymax.com]
- 11. radtech.org [radtech.org]
- 12. New BASF vinyl monomer for UV curing products in the printing and coatings industry - FINAT [finat.com]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
Technical Support Center: VMOX Monomer Removal from Hydrogels
Technical Support Center: VMOX Monomer Removal from Hydrogels
The following technical guide addresses the purification of polymerized hydrogels containing Vinyl Methyl Oxazolidinone (VMOX) .
Note on Nomenclature: This guide specifically addresses VMOX (5-methyl-3-vinyl-2-oxazolidinone) , the vinyl monomer produced by BASF, often used as a biocompatible, reactive diluent and NVP (N-vinylpyrrolidone) alternative. If you are working with VDMA (2-vinyl-4,4-dimethylazlactone), often used for bioconjugation, please refer to protocols specific to azlactone hydrolysis sensitivity, as the chemistry differs significantly.
Executive Summary
Residual VMOX monomer in hydrogel scaffolds presents a critical variable in drug delivery and tissue engineering applications. While VMOX exhibits a favorable toxicological profile compared to legacy monomers like N-vinylpyrrolidone (NVP), incomplete conversion can lead to leachable impurities that compromise cellular compatibility and alter the hydrogel's swelling kinetics.
This guide details the thermodynamic and diffusive strategies for the exhaustive removal of residual VMOX. It leverages the monomer's high water solubility and the polymer's Lower Critical Solution Temperature (LCST) behavior to drive purification.
Part 1: The Physicochemical Basis of Removal
To design an effective purification protocol, one must understand the solute-solvent interactions at play.
| Property | VMOX Monomer | Poly(VMOX) Hydrogel Network | Implication for Purification |
| Solubility | Highly soluble in Water, Ethanol, Methanol. | Insoluble (Crosslinked); Swells in water/ethanol. | Water is the ideal extraction solvent; no harsh organics required. |
| Molecular Weight | 127.14 g/mol | Infinite (Network) | Huge hydrodynamic radius difference favors rapid dialysis . |
| Thermal Behavior | Stable liquid at RT.[1][2] | LCST Behavior: Phase separates (shrinks) at ~45–75°C (depending on formulation). | Thermo-cycling can "squeeze" monomer-laden solvent out of the gel matrix. |
| Reactivity | Vinyl group (polymerizable).[3] | Chemically stable cyclic carbamate side groups. | Unlike azlactones, VMOX rings are hydrolytically stable , allowing rigorous aqueous washing. |
Part 2: Purification Protocols
Method A: LCST-Driven Syneresis (The "Active Expulsion" Protocol)
Best for: Robust, chemically crosslinked hydrogels that can withstand thermal cycling.
This method utilizes the entropy-driven phase transition of Poly(VMOX). By heating the hydrogel above its cloud point (typically >45°C), the polymer chains collapse, actively expelling the solvated residual monomer.
Workflow Diagram:
Figure 1: LCST-mediated purification cycle. The hydrogel acts as a pump, swelling to dilute the monomer and collapsing to expel it.
Step-by-Step:
-
Swelling (Loading): Immerse the cured hydrogel in a large excess of deionized water (DIW) at 4°C (or room temperature). Low temperature maximizes swelling, allowing water to penetrate deep into the mesh and solvate trapped monomers.
-
Duration: 2–4 hours.
-
-
Thermal Shock (Expulsion): Rapidly transfer the hydrogel to a water bath heated to 60°C (well above the ~45°C cloud point of P(VMOX)).
-
Observation: The gel will turn opaque (white) and shrink significantly. This syneresis forces the pore fluid (containing dissolved VMOX) out into the bulk solvent.
-
Duration: 30–60 minutes.
-
-
Exchange: While the gel is still collapsed, decant the supernatant (which now contains the extracted monomer) and replace with fresh, cold DIW.
-
Cycle: Repeat steps 1–3 for 3–5 cycles .
Method B: Diffusion Dialysis (The "Passive" Protocol)
Best for: Fragile gels, physically crosslinked networks, or drug-loaded systems sensitive to heat.
-
Preparation: Place the hydrogel into a dialysis membrane (MWCO 3.5–14 kDa). The large MWCO allows rapid exit of the small VMOX monomer (127 Da).
-
Solvent System: Use 10% Ethanol / 90% Water for the first 24 hours.
-
Why? VMOX is highly soluble in ethanol. The organic co-solvent swells the network slightly more than pure water, increasing the mesh size and diffusion coefficient (
).
-
-
Gradient Wash:
-
Hours 0–24: 10% EtOH/Water (Refresh every 6 hours).
-
Hours 24–48: 100% DI Water (Refresh every 8 hours to remove ethanol).
-
-
Agitation: Maintain constant magnetic stirring of the bulk solvent to minimize the boundary layer effect.
Part 3: Validation & Troubleshooting (FAQs)
Q1: How do I confirm the VMOX monomer is actually gone?
Do not rely on odor. While VMOX is low-odor, "sniff tests" are non-quantitative and dangerous.
-
Primary Method (HPLC): Analyze the wash water (supernatant) using Reverse-Phase HPLC.
-
Column: C18.
-
Mobile Phase: Water/Acetonitrile gradient.
-
Detection: UV at 210–220 nm (VMOX has a vinyl group absorption).
-
Pass Criteria: Peak area in the final wash must be below the Limit of Quantitation (LOQ), typically <10 ppm.
-
-
Secondary Method (UV-Vis): If HPLC is unavailable, monitor the absorbance of the wash water at 210 nm. Continue washing until the absorbance matches pure DI water baseline.
Q2: The hydrogel remains sticky after washing. Is this residual monomer?
Likely Yes.
-
Cause: VMOX monomer is a liquid with low viscosity.[1][2][3][4] High residual content acts as a plasticizer, making the surface tacky.
-
Solution: The polymerization conversion was likely too low (<90%).
-
Immediate Fix: Perform a Soxhlet extraction using Ethanol for 12 hours (if the gel is crosslinked enough to survive it).
-
Process Fix: Increase the photoinitiator concentration or UV dose in future batches. Oxygen inhibition is a common culprit; ensure polymerization occurs under an inert atmosphere (Nitrogen purge).
-
Q3: My hydrogel dissolved during the washing step!
Diagnosis: You have a non-crosslinked homopolymer or a physical gel that dissociated.
-
Explanation: Poly(VMOX) is water-soluble.[1] If you did not add a crosslinker (e.g., MBA, PEG-DA) or if the crosslinker failed to react, you created a linear polymer that will dissolve in the wash water.
-
Fix: Check your crosslinker solubility and reactivity ratio. Ensure you are using a divinyl crosslinker compatible with VMOX.
Q4: Can I use VDMA (Azlactone) protocols for VMOX?
NO.
-
Distinction: VDMA (2-vinyl-4,4-dimethylazlactone) contains a reactive azlactone ring that hydrolyzes in water. VMOX (Vinyl Methyl Oxazolidinone) contains a stable cyclic carbamate.
-
Consequence: If you use anhydrous solvents (like dry acetone) recommended for VDMA on VMOX hydrogels, you may fail to remove the VMOX monomer efficiently because VMOX is most soluble in water/alcohols. Conversely, washing VDMA with water destroys its functionality. Know your monomer.
References
-
BASF SE. (2020). VMOX® – Vinyl methyl oxazolidinone: Technical Information. BASF Intermediates.[2] Link
-
Kelland, M. A., et al. (2022). "5-Methyl-3-vinyl-2-oxazolidinone–Investigations of a New Monomer for Kinetic Hydrate Inhibitor Polymers." Energy & Fuels, 36(5), 2500–2508. Link
-
Wylezek, M., et al. (2024). "Vinyl methyl oxazolidinone as reactive diluent to overcome the solubility limitations of highly polar unsaturated polyesters."[5] Journal of Applied Polymer Science, 141(15), e55338. Link
-
Teodorescu, M., & Bercea, M. (2015). "Poly(vinylpyrrolidone) – A Versatile Polymer for Biomedical and Beyond." Polymer-Plastics Technology and Engineering, 54(9), 923-943. (Context on NVP/VMOX analog purification). Link
Sources
improving scratch resistance using 3-Methyl-5-vinyloxazolidin-2-one
improving scratch resistance using 3-Methyl-5-vinyloxazolidin-2-one
Subject: 3-Methyl-5-vinyloxazolidin-2-one (VOxt / VMOX) in High-Performance Coatings
Introduction: The VOxt Advantage
Welcome to the Advanced Materials Technical Support Center. You are likely here because you are incorporating 3-Methyl-5-vinyloxazolidin-2-one (commonly referred to as VOxt or by the trade name VMOX ) into a UV-curable formulation to solve a specific problem: balancing low viscosity with high scratch resistance.
Unlike standard reactive diluents (e.g., HDDA, TPGDA) which reduce viscosity but often sacrifice mechanical integrity, VOxt is a functional vinyl monomer . It does not merely dilute; it actively reinforces the polymer network. Its rigid oxazolidinone ring structure increases the glass transition temperature (
Module 1: Troubleshooting & FAQs
Direct answers to the most common issues reported by formulation chemists.
Q1: My formulation is hazy or phase-separating after adding VOxt. Is it incompatible?
Diagnosis: Polarity Mismatch. Technical Insight: VOxt is a highly polar molecule due to the cyclic carbamate (oxazolidinone) functionality. If you are adding it to a non-polar backbone (e.g., pure aliphatic urethane acrylates or hydrophobic oils), phase separation will occur. The Fix:
-
Check Solubility Parameters: Ensure your oligomer’s Hansen Solubility Parameters (HSP) align with VOxt (High
and components). -
Co-Solvent Strategy: Introduce a "bridge" monomer like IBOA (Isobornyl Acrylate) or CTFA (Cyclic Trimethylolpropane Formal Acrylate) at 5-10% to mediate the polarity gap.
-
Order of Addition: Add VOxt before the photoinitiator to ensure the monomer has fully solvated the oligomer chains.
Q2: The coating exhibits excellent hardness but cracks upon impact (Brittleness).
Diagnosis:
-
Reduce VOxt Loading: Titrate VOxt down by 5% increments.
-
Introduce a Flexibilizer: Blend with a long-chain aliphatic urethane acrylate or a softer monomer like PEA (Phenoxyethyl Acrylate) to introduce "free volume" between the rigid oxazolidinone rings.
Q3: I am seeing surface tackiness despite high UV dosage.
Diagnosis: Oxygen Inhibition (though VOxt is generally resistant). Technical Insight: While vinyl monomers like VOxt are less susceptible to oxygen inhibition than pure acrylates (due to their ability to copolymerize with oxygen to form peroxides that eventually re-initiate), they can still suffer if the photoinitiator (PI) package is unbalanced. The Fix:
-
Amine Synergists: VOxt acts somewhat like an amine synergist itself, but adding a dedicated tertiary amine can scrub oxygen.
-
PI Selection: Shift to a Type I photoinitiator with high surface reactivity (e.g., Hydroxycyclohexyl phenyl ketone ).
-
Increase Irradiance: Switch from low-intensity LED to a mercury arc lamp (H-bulb) for the final cure to blast through the surface inhibition layer.
Q4: How does VOxt actually improve scratch resistance compared to NVC?
Diagnosis: Mechanistic Inquiry. Technical Insight: N-Vinyl Caprolactam (NVC) is the closest analog.[1] However, VOxt offers two distinct advantages:[2]
-
Safety: VOxt has a more favorable toxicological profile (non-toxic, non-carcinogenic labeling) compared to NVC.
-
Modulus/Viscosity Ratio: VOxt provides a stiffer backbone per unit of viscosity reduction. The 5-membered oxazolidinone ring is sterically more rigid than the 7-membered caprolactam ring, leading to a tighter polymer network that resists plastic deformation (the "groove" of a scratch).
Module 2: The Mechanism of Action
To effectively use VOxt, you must understand how it alters the polymer architecture.
The "Rigid-Ring" Effect
Scratch resistance is defined by Hardness (resistance to indentation) and Elastic Recovery (ability to bounce back).
-
Acrylates: Often form flexible, linear chains between crosslinks.
-
VOxt: Inserts a rigid, heterocyclic ring directly into the backbone. This restricts chain rotation.
Key Data Comparison:
| Property | Standard Diluent (TPGDA) | Functional Monomer (VOxt) | Impact on Scratch Resistance |
| Viscosity (25°C) | ~15 mPa·s | ~4 mPa[1][2][3]·s | VOxt allows higher oligomer loading (better toughness). |
| Ring Structure | None (Linear) | Cyclic (Oxazolidinone) | VOxt increases stiffness ( |
| Polarity | Low/Medium | High | VOxt improves adhesion to substrate (prevents delamination). |
| Reactivity | Acrylate | Vinyl | VOxt copolymerizes well with acrylates.[3][4][5] |
Visualizing the Network Formation
The following diagram illustrates how VOxt integrates into an acrylate network to densify the structure.
Figure 1: Reaction pathway showing the insertion of rigid VOxt rings into the acrylate backbone, resulting in network densification.
Module 3: Experimental Protocol
Objective: Validate scratch resistance improvement using VOxt in a UV-curable clear coat.
Materials Required
-
Oligomer: Aliphatic Urethane Hexaacrylate (High hardness base).
-
Diluent A (Control): TPGDA (Tripropylene glycol diacrylate).
-
Diluent B (Test): VOxt (3-Methyl-5-vinyloxazolidin-2-one).
-
Photoinitiator: 1-Hydroxycyclohexyl phenyl ketone (e.g., Irgacure 184).
-
Substrate: Polycarbonate or ABS panels (to test adhesion + scratch).
Step-by-Step Workflow
Step 1: Formulation Preparation
Create two samples to isolate the variable.
-
Control Sample: 60% Oligomer + 35% TPGDA + 5% PI.
-
VOxt Sample: 60% Oligomer + 20% VOxt + 15% TPGDA + 5% PI.
-
Note: We replace only a portion of the diluent with VOxt to manage
.
-
Step 2: Mixing & De-aeration
-
Mix at 2000 RPM for 5 minutes.
-
Critical: Allow samples to sit for 30 minutes or use a vacuum chamber to remove micro-bubbles. VOxt's low viscosity helps rapid de-aeration.
Step 3: Application & Cure
-
Apply using a wire-wound bar (Drawdown bar) to achieve a 20-micron dry film thickness .
-
Cure using a medium-pressure Mercury lamp (UV-H bulb).
-
Target Dose: 400-600 mJ/cm².
Step 4: Testing (The Validation)
-
Pencil Hardness (ASTM D3363): Expect Control to be ~2H, VOxt Sample to be ~4H.
-
Steel Wool Scratch Test: Rub Grade #0000 steel wool across the surface (10 double rubs).
-
Pass Criteria: No visible haze or micro-scratches under standard lighting.
-
-
Cross-Hatch Adhesion (ASTM D3359): VOxt is highly polar; expect 5B (0% removal) adhesion on polycarbonate, whereas the Control may show 3B-4B.
Module 4: Troubleshooting Logic Tree
Use this decision tree to navigate performance issues during your evaluation.
Figure 2: Rapid diagnostic logic for common VOxt formulation issues.
References
-
BASF SE. (2021). Vinyl Methyl Oxazolidinone (VMOX) - Technical Information. BASF Intermediates.[3]
-
Kelland, M. A., et al. (2022).[6] "5-Methyl-3-vinyl-2-oxazolidinone—Investigations of a New Monomer for Kinetic Hydrate Inhibitor Polymers." Energy & Fuels, 36(5), 2609–2615.[6]
-
Wylezek, M., et al. (2024). "Vinyl methyl oxazolidinone as reactive diluent to overcome the solubility limitations of highly polar unsaturated polyesters."[7] Journal of Applied Polymer Science.
-
SpecialChem. (2025). VMOX Product Profile and Properties.
Sources
- 1. coatingsworld.com [coatingsworld.com]
- 2. products.basf.com [products.basf.com]
- 3. New BASF vinyl monomer for UV curing products in the printing and coatings industry - FINAT [finat.com]
- 4. specialchem.com [specialchem.com]
- 5. products.basf.com [products.basf.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Solving Solubility Challenges of VMOX in Non-Polar Solvents
Technical Support Center: Solving Solubility Challenges of VMOX in Non-Polar Solvents
Welcome to the technical support center for VMOX. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with VMOX in non-polar solvent systems. As many advanced therapeutic candidates exhibit complex physicochemical properties, achieving adequate solubility in lipidic or non-polar environments for preclinical studies is a common yet significant hurdle.
This document provides a structured, in-depth approach to troubleshooting these issues, grounded in established scientific principles and field-proven methodologies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the solubility behavior of VMOX.
Q1: What is VMOX and why is it difficult to dissolve in non-polar solvents?
A1: VMOX is a novel synthetic small molecule inhibitor under investigation for therapeutic applications. Its molecular structure contains both lipophilic regions and polar functional groups capable of hydrogen bonding. This amphiphilic nature means it is not perfectly suited to either highly polar (like water) or purely non-polar (like oils) solvents. Non-polar solvents primarily interact through weak van der Waals forces, which are often insufficient to overcome the strong intermolecular forces (like hydrogen bonds) between VMOX molecules, leading to poor solubility.[1][2][3][4]
Q2: What is the guiding principle for solvent selection?
A2: The foundational principle is "like dissolves like."[1][3][4] This means that solutes dissolve best in solvents with similar intermolecular forces. For a molecule like VMOX, which has mixed polarity, a single non-polar solvent is often inadequate. The key is to modify the solvent system to better match the comprehensive polarity profile of VMOX.
Q3: What are Hansen Solubility Parameters (HSP) and can they predict VMOX solubility?
A3: Hansen Solubility Parameters are a more advanced tool that refines the "like dissolves like" principle.[5][6] They deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[6] By determining the HSP values for VMOX and various solvents, one can quantitatively predict solubility. A solvent system whose combined HSP values are close to those of VMOX is highly likely to be effective.[5][7][8]
Q4: Can heating or sonication increase the solubility of VMOX?
A4: Yes, but with important caveats. Increasing the temperature generally increases the solubility of solid solutes.[4] Stirring or sonication can accelerate the rate of dissolution but does not change the equilibrium solubility.[4] These methods are useful for initial screening, but for a stable formulation, the solution must remain homogenous at the intended storage and use temperatures (e.g., room temperature or 37°C). Relying solely on heat can lead to supersaturation and subsequent precipitation of VMOX upon cooling.
Part 2: Systematic Troubleshooting Guide
When encountering solubility issues with VMOX in a target non-polar solvent (e.g., medium-chain triglycerides for a lipid-based formulation), follow this tiered troubleshooting workflow.
Tier 1: Co-Solvent Systems
Causality: The primary reason for employing a co-solvent is to modify the overall polarity of the solvent system to be more compatible with VMOX. A small amount of a semi-polar, water-miscible organic solvent can act as a "bridge" between the non-polar bulk solvent and the polar groups on the VMOX molecule, disrupting the VMOX crystal lattice more effectively.[9][10]
Recommended Co-solvents:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Diethylene glycol monoethyl ether (e.g., Transcutol®)
These are commonly used in pharmaceutical formulations and have well-established safety profiles.[10][11]
Experimental Protocol: Co-Solvent Screening
-
Preparation: Prepare stock solutions of each co-solvent.
-
Solvent Blending: In separate vials, create a matrix of solvent blends. For a target non-polar solvent (e.g., Miglyol 812), prepare blends containing 5%, 10%, and 20% (v/v) of each co-solvent.
-
Solubility Measurement:
-
Add an excess amount of VMOX powder to a fixed volume (e.g., 1 mL) of each solvent blend.
-
Equilibrate the samples by rotating them at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure saturation is reached.
-
Centrifuge the samples to pellet the undissolved VMOX.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase.
-
Quantify the concentration of dissolved VMOX using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis: Tabulate the results to identify the most effective co-solvent and the optimal concentration range.
| Co-Solvent | Concentration (v/v) | VMOX Solubility (mg/mL) | Observations |
| None | 0% | < 0.1 | Insoluble |
| Ethanol | 10% | 2.5 | Clear Solution |
| Ethanol | 20% | 5.8 | Clear Solution |
| Propylene Glycol | 10% | 3.1 | Clear Solution |
| Propylene Glycol | 20% | 7.2 | Clear Solution |
| PEG 400 | 10% | 4.5 | Clear Solution |
| PEG 400 | 20% | 9.8 | Clear Solution |
Note: While a high concentration of a hydrophilic co-solvent may increase solubility in the formulation, it can also lead to drug precipitation upon dilution in an aqueous environment (e.g., in the gastrointestinal tract or upon injection).[11][12] This must be considered for the intended application.
Tier 2: Surfactant-Mediated Solubilization
Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into structures called micelles.[13][14][15] In a non-polar solvent, these micelles form with their polar heads creating a core and their non-polar tails extending into the solvent. The polar core of these "reverse micelles" can create a favorable microenvironment to encapsulate and dissolve VMOX.
}
Caption: VMOX solubilized within a reverse micelle.Recommended Surfactants:
-
Low HLB (Hydrophilic-Lipophilic Balance) Surfactants: Sorbitan monooleate (Span® 80), Glyceryl monooleate.
-
High HLB Surfactants: Polysorbate 80 (Tween® 80), Polyoxyl 35 castor oil (Kolliphor® EL).
Often, a blend of low and high HLB surfactants is required to achieve optimal emulsification and solubilization.[11]
Experimental Protocol: Surfactant Screening
-
Selection: Choose a primary non-polar solvent (e.g., Capryol 90) based on preliminary screening or literature.
-
Preparation: Prepare solutions of the selected solvent containing various surfactants at concentrations of 2%, 5%, and 10% (w/w).
-
Solubility Measurement: Follow the same saturation, equilibration, and quantification procedure as described in the co-solvent screening protocol.
-
Analysis: Evaluate which surfactant or surfactant blend provides the greatest increase in VMOX solubility. Observe the solutions for clarity and physical stability.
Tier 3: Advanced Lipid-Based Formulations (SEDDS/SMEDDS)
Causality: For highly challenging cases, a more complex system like a Self-Emulsifying Drug Delivery System (SEDDS) or Self-Microemulsifying Drug Delivery System (SMEDDS) may be necessary.[11][16] These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions (SEDDS) or microemulsions (SMEDDS) upon gentle agitation in an aqueous medium.[11] VMOX is dissolved in this anhydrous concentrate, and the system's ability to self-disperse ensures the drug remains in a solubilized state when introduced to an aqueous environment.
System Components:
-
Oil Phase: Medium-chain triglycerides (MCTs) or long-chain triglycerides (LCTs).
-
Surfactant(s): Kolliphor® EL, Tween® 80, Cremophor® RH 40.
-
Co-solvent(s): Transcutol®, PEG 400, Propylene Glycol.
The development of these systems often requires constructing pseudo-ternary phase diagrams to identify the optimal ratios of components that lead to stable and efficient self-emulsification.
Experimental Protocol: Basic SEDDS Formulation
-
Component Selection: Based on Tier 1 and 2 results, select the most effective oil, surfactant, and co-solvent.
-
Formulation Preparation:
-
Prepare a series of formulations by varying the ratios of oil, surfactant, and co-solvent (e.g., start with a ratio of 40:40:20 Oil:Surfactant:Co-solvent).
-
Weigh the components into a glass vial and mix thoroughly using a vortex mixer until a clear, homogenous liquid is formed. Gentle warming (40°C) may be required.
-
-
Drug Loading:
-
Determine the saturation solubility of VMOX in the optimized blank formulation using the method described previously.
-
Prepare the final drug-loaded SEDDS by dissolving VMOX at ~80% of its saturation solubility to ensure stability.
-
-
Self-Emulsification Test:
-
Add 1 mL of the VMOX-loaded SEDDS to 250 mL of purified water in a beaker with gentle stirring.
-
Visually observe the dispersion. A rapid formation of a milky emulsion (SEDDS) or a clear/bluish-translucent microemulsion (SMEDDS) indicates successful formulation.
-
Further characterization would involve measuring droplet size, polydispersity index, and stability against precipitation over time.[11]
-
Part 3: Regulatory and Safety Considerations
When selecting excipients for any formulation, especially those intended for in vivo use, it is critical to consider their regulatory status and safety.
-
Parenteral Formulations: Excipients for injectable products must be sterile, pyrogen-free, and of high purity.[17][18][19] The FDA maintains a list of inactive ingredients that have been previously used in approved drug products, which can streamline the development process.[19][20]
-
Excipient Compatibility: Ensure that the chosen excipients are compatible with VMOX and do not cause its degradation over time.[17] Stability studies of the final formulation are mandatory.
-
Toxicity: The concentration of each excipient must be within safe limits. For novel excipients, extensive toxicological data is required.[20]
References
- Strategies to Formulate Lipid-based Drug Delivery Systems. (2011).
- Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. (2019). Journal of the Mexican Chemical Society.
- Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. (2022). Pharmaceutical Sciences.
- Lipid-based drug delivery systems (LDDS). (2013). African Journal of Pharmacy and Pharmacology.
- Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applic
- An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. (n.d.). Future Journal of Pharmaceutical Sciences.
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research.
- Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. (n.d.). Bentham Science.
- Classification of the lipid-based drug delivery system. (n.d.).
- Drug Solubility: Importance and Enhancement Techniques. (n.d.). Journal of Pharmaceutical Sciences.
- The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (2024). Journal of Chemical and Pharmaceutical Research.
- Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences.
- Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. (2023). Journal of Pharmaceutics and Pharmacology Research.
- HSP for Beginners. (n.d.). Hansen Solubility Parameters.
- Hansen solubility parameter. (n.d.). Wikipedia.
- Hansen Solubility Parameters (HSPs): A Reliable Tool for Assessing the Selectivity of Pristine and Hybrid Polymer Nanocomposites. (2022). UPCommons.
- Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? (n.d.).
- Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. (2021).
- Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020). Pharma Excipients.
- Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.).
- Strategies to formulate lipid-based drug delivery systems. (2025).
- How does surfactant affect solubility of relatively non polar substance? (2021). Quora.
- Lipid-Based Drug Delivery Systems. (n.d.).
- Excipients for Parenterals. (2023). Pharma Excipients.
- Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. (n.d.). U.S.
- Overcoming Excipient Risks and Challenges for Parenteral Formul
- Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions. (n.d.). PDA Journal of Pharmaceutical Science and Technology.
- Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology.
- In-Silico Screening of Lipid-Based Drug Delivery Systems. (2021). Journal of Pharmaceutical Sciences.
- The Solution Process. (n.d.). Chemistry LibreTexts.
- How can a solute dissolve in polar and non-polar solvents? (2024). Vedantu.
- How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals? (n.d.). WKM resources.
- Why Do Polar And Nonpolar Substances Dissolve Differently? (2025). RevisionDojo.
- Solubility Factors When Choosing a Solvent. (n.d.). Cayman Chemical.
Sources
- 1. The Solution Process [chem.fsu.edu]
- 2. How can a solute dissolve in polar and nonpolar so class 12 chemistry CBSE [vedantu.com]
- 3. revisiondojo.com [revisiondojo.com]
- 4. caymanchem.com [caymanchem.com]
- 5. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 10. ijpbr.in [ijpbr.in]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. researchgate.net [researchgate.net]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. academicjournals.org [academicjournals.org]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. Overcoming Excipient Risks and Challenges for Parenteral Formulations [sigmaaldrich.com]
- 19. ptacts.uspto.gov [ptacts.uspto.gov]
- 20. fda.gov [fda.gov]
minimizing odor in VMOX-based UV curable formulations
minimizing odor in VMOX-based UV curable formulations
Topic: Minimizing Odor in VMOX-Based UV Curable Formulations Audience: Formulation Chemists, Materials Scientists, and Medical Device Developers Status: [ONLINE]
Welcome to the Technical Support Hub
Subject: Troubleshooting & Optimizing Odor Profiles in Vinyl Methyl Oxazolidinone (VMOX) Systems.
You have reached the Tier 3 Application Engineering desk. VMOX is a powerful tool for reducing viscosity and increasing adhesion in UV-curable systems (inks, coatings, 3D printing resins), often replacing N-Vinylpyrrolidone (NVP) and N-Vinylcaprolactam (NVC).[1]
While VMOX is chemically engineered to have a lower odor profile than its predecessors, "low odor" is not "no odor."[2] If your team detects objectionable odors in the final cured product, it indicates an incomplete crosslinking network or an unoptimized photoinitiator package.
This guide treats odor not as a nuisance, but as a chemical signal of formulation inefficiency.
Part 1: The Chemistry of Odor (Root Cause Analysis)
To solve the problem, we must first map the source. Odor in VMOX systems stems from three distinct pathways.
Pathway Visualization: The Odor Genesis Cycle
Figure 1: Critical pathways leading to odor generation in UV-curing. Red nodes indicate primary failure points.
Part 2: Formulation & Process Optimization
1. The Oxygen Inhibition Challenge
VMOX is a vinyl monomer.[3] Like NVP, it is highly reactive but susceptible to oxygen inhibition at the surface.
-
The Mechanism: Oxygen reacts with the growing polymer radical to form a stable peroxyl radical. This stops the chain reaction.
-
The Result: The bulk cures, but the top 5–10 microns remain "wet" or tacky. This uncured layer releases raw VMOX monomer, causing the sharp, characteristic smell.
Solution Strategy:
-
Increase Surface Irradiance: Use short-wavelength UV (UVC/UVB, 200–300 nm) to blast the surface. This generates a high density of radicals that "consume" the surface oxygen faster than it can diffuse in.
-
Nitrogen Inerting: For medical devices or high-precision prints, curing in a nitrogen blanket is the gold standard.
2. Photoinitiator (PI) Selection
Your PI package is likely the secondary culprit. Standard PIs like Benzophenone or DMPA can release strong-smelling byproducts (like benzaldehyde) upon cleavage.
Recommended Low-Odor PI Architecture:
| Component Type | Recommended Chemistry | Why? |
| Surface Cure (Short Wave) | Hydroxyketones (e.g., 1-Hydroxycyclohexyl phenyl ketone) | Non-yellowing, low volatility byproducts. |
| Through Cure (Long Wave) | Phosphine Oxides (e.g., TPO or BAPO) | Essential for depth cure. BAPO is highly reactive but can be yellow; TPO is a balanced choice. |
| Odor Control | Polymeric Photoinitiators | Large molecules that do not migrate or volatilize after curing. |
Part 3: Troubleshooting Guide (FAQ)
Q1: "The liquid resin smells mild, but the smell becomes acrid immediately after printing/curing. Why?" A: This is likely thermal degradation or volatilization . VMOX has a relatively high boiling point, but the exotherm of UV curing can spike temperatures locally >100°C.
-
Fix: Reduce the UV intensity slightly (or use pulsed light) to manage the exotherm. Ensure your formulation contains a radical stabilizer to prevent runaway reactions.
Q2: "My parts smell fine initially, but develop an odor after 24 hours." A: This is outgassing of trapped residuals . You have achieved a "vitrified" skin, but the core is under-cured. As the polymer relaxes, trapped monomer migrates to the surface.
-
Fix:
-
Check your "Depth of Cure" (DoC).
-
Add a thermal post-cure step (e.g., 60°C for 30 mins) to drive the reaction to completion while the matrix is mobile.
-
Q3: "I am using VMOX to replace NVP/NVC. Do I need to change my PI ratio?" A: Yes. VMOX is generally more reactive than NVC. You may be able to lower your PI concentration. Excess PI that doesn't find a radical partner will remain in the film and contribute to odor/extractables.
Part 4: Validation Protocols
To scientifically validate "Low Odor," you must move beyond subjective sniffing. Use these two protocols.
Protocol A: Sensory Evaluation Panel (ASTM E544 Modified)
A semi-quantitative method for human perception.
-
Preparation: Cure 5 samples with varying UV doses (e.g., 200, 400, 600, 800 mJ/cm²).
-
Containment: Place each sample immediately into a sealed 500mL glass jar. Heat to 40°C for 30 minutes to equilibrate headspace.
-
Blind Testing: Have 3 testers open the jar and rate odor intensity on a 0–5 scale (0=None, 5=Pungent).
-
Acceptance Criteria: A score of <1.0 is required for "Low Odor" classification.
Protocol B: Headspace GC-MS for Residual Monomer
The definitive analytical method.
Objective: Quantify unreacted VMOX (ppm).
Workflow Visualization:
Figure 2: Standard Operating Procedure for Residual Monomer Quantification.
Method Parameters:
-
Column: Polar wax column (e.g., DB-Wax).
-
Oven: 50°C (hold 2 min) → 20°C/min → 240°C.
-
Target: Look for the VMOX peak. Calculate conversion efficiency:
-
Target Spec: >98% conversion is required for odor-neutral applications.
References
-
BASF. (2020).[2] Vinyl Methyl Oxazolidinone (VMOX) Technical Data Sheet.[4] Retrieved from
-
Arceneaux, J. (2015). Mitigation of Oxygen Inhibition in UV-LED, UVA and Low-Intensity UV Cure.[5] RadTech Report. Retrieved from
- Schwalm, R. (2006). UV Coatings: Basics, Recent Developments and New Applications. Elsevier. (Context: General mechanisms of PI cleavage and odor).
-
ASTM International. (2018). ASTM E544-18 Standard Practice for Referencing Suprathreshold Odor Intensity. Retrieved from
Sources
Reference Data & Comparative Studies
H-NMR spectrum analysis of 3-Methyl-5-vinyloxazolidin-2-one
H-NMR spectrum analysis of 3-Methyl-5-vinyloxazolidin-2-one
This guide provides an in-depth technical analysis of the H-NMR spectrum for 3-Methyl-5-vinyloxazolidin-2-one , designed for researchers in medicinal chemistry and polymer science.[1]
Editorial Note on Nomenclature & Isomerism: The compound requested is 3-Methyl-5-vinyloxazolidin-2-one (N-Methyl, C5-Vinyl).[1] This is a structural isomer of the commercially prevalent 5-Methyl-3-vinyloxazolidin-2-one (VMOX, CAS 3395-98-0).[1][2] Because these two isomers are frequently confused in literature and synthesis, this guide explicitly compares them to ensure accurate structural assignment.
Content Type: Comparative Technical Guide Focus: Structural Validation, Isomer Differentiation, and Purity Assessment[1]
Executive Summary: The Spectral Fingerprint
3-Methyl-5-vinyloxazolidin-2-one is a chiral oxazolidinone derivative characterized by a rigid heterocyclic core.[1] Its H-NMR spectrum is defined by three distinct zones: the high-field N-methyl singlet, the mid-field diastereotopic ring protons, and the low-field vinyl system.[1]
Correct analysis requires distinguishing this molecule from its regioisomer, VMOX (N-Vinyl-5-methyl).[1] The most critical differentiator is the N-substituent shift :
-
Target (N-Methyl): Sharp singlet
~2.80–2.90 ppm.[1]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Comparator (N-Vinyl): Downfield multiplet
~6.80–7.00 ppm.[1]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
Theoretical Structural Prediction & Assignment
The spectrum is analyzed based on the ABMX spin system of the oxazolidinone ring coupled with the vinyl system.[3]
Proton Assignment Table (CDCl , 400 MHz)
Note: Chemical shifts (
| Position | Proton Type | Multiplicity | Mechanistic Insight | ||
| N-CH | Methyl | 2.85 | Singlet (s) | - | Deshielded by adjacent Nitrogen and Carbonyl (amide-like resonance).[1] |
| H-4a | Ring Methylene | 3.45 | dd | Diastereotopic due to C5 chiral center. Upfield of H-4b. | |
| H-4b | Ring Methylene | 3.65 | dd | Diastereotopic.[1] Closer proximity to C5-vinyl cone of anisotropy.[1] | |
| H-5 | Ring Methine | 4.95 | m (dddd) | Most deshielded ring proton due to adjacent Oxygen and Vinyl group. | |
| Vinyl-H | Terminal (trans) | 5.35 | d | Typical vinyl splitting.[1] | |
| Vinyl-H | Terminal (cis) | 5.45 | d | Typical vinyl splitting.[1] | |
| Vinyl-H | Internal | 5.85 | ddd | Coupled to H-5 and both terminal vinyl protons.[1] |
Key Coupling Pathways[1][3]
-
Vicinal Coupling (
): The H-5 proton couples to the vinyl Hngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> (~6-7 Hz) and both H-4 protons.[1] -
Geminal Coupling (
): The two H-4 protons couple strongly to each other (~9 Hz), appearing as a "roofed" pair of doublets.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
Comparative Analysis: Target vs. Alternatives
Distinguishing the target from its isomers and precursors is critical for validating synthesis.[3]
Scenario A: Regioisomer Differentiation (The "VMOX" Trap)
The most common error is confusing the target with 5-Methyl-3-vinyloxazolidin-2-one .[1]
| Feature | 3-Methyl-5-vinyloxazolidin-2-one (Target) | 5-Methyl-3-vinyloxazolidin-2-one (VMOX) |
| N-Substituent | Methyl (Singlet, ~2.8 ppm) | Vinyl (Multiplet, ~6.8 ppm) |
| C5-Substituent | Vinyl (Multiplet, ~5.8 ppm) | Methyl (Doublet, ~1.4 ppm) |
| Electronic Effect | Vinyl group is on Carbon (Allylic).[1][4] | Vinyl group is on Nitrogen (Enamic).[1][3] |
| Shift Logic | C-Vinyl is less deshielded than N-Vinyl.[1] | N-Vinyl H |
Scenario B: Precursor Validation (5-Vinyloxazolidin-2-one)
If the N-methylation step is incomplete, the precursor signal will remain.[1]
-
Precursor Signal: Broad singlet at
~6.0–7.5 ppm (N-H).[1]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Target Signal: Sharp singlet at
2.85 ppm (N-Me). -
Validation: Integration of the N-Me peak must match the single vinyl proton (1:1 ratio).[1][3]
Experimental Protocol: Self-Validating Acquisition
To ensure data integrity suitable for publication or regulatory submission, follow this protocol.
Step 1: Sample Preparation[1]
-
Solvent: CDCl
(Standard).[1][5] Use DMSO-ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> only if solubility is poor (Note: DMSO will shift N-Me signal slightly downfield to ~2.95 ppm).[1] -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Filtration: Filter through a cotton plug to remove inorganic salts from the methylation step (e.g., NaH/KI residues) which can cause line broadening.[3]
Step 2: Acquisition Parameters[1][3]
-
Pulse Sequence: Standard 1H (zg30).
-
Scans (NS): 16 (sufficient for >98% purity check).
-
Relaxation Delay (D1): Set to 5 seconds .
-
Reasoning: The vinyl protons and N-methyl protons have different T1 relaxation times.[1] A short D1 can lead to integration errors, making the N-Me/Vinyl ratio appear incorrect.
-
Step 3: Processing & Integration Logic[1]
-
Phase Correction: Manual phasing is required for the H-4/H-5 region due to second-order effects.
-
Baseline Correction: Apply Whittaker Smoother or Polynomial correction.
-
Integration Reference: Set the Internal Vinyl Proton (H
, ~5.85 ppm) to 1.00 .
Decision Logic for Spectral Assignment
Use the following logic flow to confirm the structure and identify common issues.
Figure 1: Structural determination logic tree. This workflow distinguishes the target molecule from its common regioisomer (VMOX) and unreacted precursor based on chemical shift zones.[3]
Synthesis & Purification Checkpoint
When synthesizing this compound (typically via N-methylation of 5-vinyloxazolidin-2-one or cyclization), use this workflow to monitor reaction progress.
Figure 2: In-process control workflow. Use NMR to monitor the disappearance of the N-H proton and ensure no isomerization to the thermodynamically stable VMOX isomer occurs.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 543097, 5-Methyl-3-vinyl-2-oxazolidinone.[1] Retrieved from [Link][1][3]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[3][6] The Journal of Organic Chemistry, 62(21), 7512–7515.[3] Retrieved from [Link]
-
Kelland, M. A., et al. (2022). 5-Methyl-3-vinyl-2-oxazolidinone—Investigations of a New Monomer for Kinetic Hydrate Inhibitor Polymers.[1][7] Energy & Fuels, 36, 2609–2615.[7] Retrieved from [Link][1][3]
Sources
- 1. 2-Oxazolidinone, 3-ethenyl-5-methyl- | C6H9NO2 | CID 543097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. exsyncorp.com [exsyncorp.com]
- 3. chempap.org [chempap.org]
- 4. 3-Dodecyl-5-methyl-2-oxazolidinone [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
Comparative Guide: GC-MS Detection Methods for Residual VMOX Monomer
Comparative Guide: GC-MS Detection Methods for Residual VMOX Monomer
The following guide is structured as a high-level technical resource for analytical scientists and process engineers. It synthesizes current industrial best practices for the analysis of VMOX (5-methyl-3-vinyl-2-oxazolidinone) , a critical vinyl monomer used in next-generation UV-curable materials.
Executive Summary: The VMOX Challenge
Vinyl monomers are the backbone of modern UV-curing inks, hydrogels, and coatings. 5-methyl-3-vinyl-2-oxazolidinone (VMOX) has emerged as a superior alternative to N-vinylpyrrolidone (NVP) and N-vinylcaprolactam (NVC) due to its favorable toxicological profile (lacking "serious health hazard" labels) and low viscosity (~4 mPa[1]·s).
However, ensuring biocompatibility and regulatory compliance (e.g., ISO 10993, REACH) requires the rigorous quantification of residual VMOX monomer in cured polymers. Unlike its predecessors, VMOX possesses a unique polarity and volatility profile that challenges traditional HPLC methods.
This guide argues that Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is the definitive "Gold Standard" for this analysis, offering superior sensitivity and matrix interference elimination compared to liquid injection GC or HPLC-UV.
Technical Comparison: Why GC-MS?
The choice of detection method dictates the Limit of Quantitation (LOQ) and the robustness of the assay. Below is an objective comparison of the available methodologies for VMOX analysis.
Table 1: Comparative Performance of Detection Methods
| Feature | HS-GC-MS (Recommended) | Liquid Injection GC-FID | HPLC-UV |
| Principle | Volatilization of monomer from solid matrix; Mass spectral detection. | Solvent extraction; Flame Ionization detection. | Solvent extraction; UV absorbance (205-210 nm). |
| Specificity | High (Mass fingerprint confirms identity). | Medium (Retention time only). | Low (Prone to matrix co-elution). |
| Sensitivity (LOD) | < 0.5 ppm (SIM Mode). | ~10–50 ppm. | ~50–100 ppm (Weak chromophore). |
| Matrix Effects | Minimal (Polymer backbone remains in vial). | High (Non-volatiles contaminate liner/column). | High (Solvent peaks/oligomers interfere). |
| Sample Prep | Simple (Incubation). | Complex (Extraction + Filtration). | Complex (Extraction + Filtration). |
| Suitability | Residuals in cured solids/gels. | Raw material purity. | Aqueous hydrogels (if VMOX is high). |
Analytical Insight
-
Why not HPLC? VMOX lacks a strong conjugated chromophore. While the vinyl group absorbs at low UV wavelengths (<210 nm), common solvents and polymer additives also absorb heavily in this region, leading to poor signal-to-noise ratios.
-
Why Headspace? Direct liquid injection of dissolved polymer invites system contamination. Non-volatile oligomers will deposit in the GC inlet liner, causing active sites that degrade VMOX and shift retention times. Headspace sampling isolates the volatile monomer from the non-volatile matrix before injection.
Deep Dive: HS-GC-MS Method Development
This protocol is designed for the quantification of residual VMOX in UV-cured coatings or crosslinked hydrogels. It utilizes Selected Ion Monitoring (SIM) for maximum sensitivity.
The Molecule[1][2]
-
Name: 5-methyl-3-vinyl-2-oxazolidinone (VMOX)[1][2][3][4][5]
-
Boiling Point: ~78–81°C (at 1.3 Torr); approx. 230°C at atmospheric pressure.
-
Polarity: Moderate (Amide/Ester functionality).
Experimental Workflow (Visualization)
Figure 1: Logical workflow for the determination of residual VMOX monomer in solid polymer matrices.
Step-by-Step Protocol
Phase 1: Sample Preparation
-
Cryo-Milling: If the sample is a hard coating, freeze with liquid nitrogen and mill to a fine powder. This maximizes the surface area for monomer release.
-
Weighing: Accurately weigh 0.5 g of sample into a 20 mL headspace vial.
-
Matrix Modification: Add 2 mL of a high-boiling solvent (e.g., N,N-Dimethylacetamide (DMAc) or water if the polymer is hydrogel-based). This acts as a "swelling agent" to facilitate the diffusion of residual VMOX from the polymer bulk to the headspace.
-
Note: Do not use methanol or acetone, as their vapor pressure will overload the headspace.
-
Phase 2: GC Parameters
-
Column: DB-WAX (or VF-WAXms), 30m × 0.25mm × 0.25µm.
-
Reasoning: The polar polyethylene glycol stationary phase interacts well with the polar oxazolidinone ring, providing excellent peak shape and separation from non-polar hydrocarbon impurities.
-
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Split mode (ratio 10:1 to 20:1 depending on concentration). Temp: 240°C.
-
Oven Program:
-
Hold at 50°C for 2 min (Focus volatiles).
-
Ramp 10°C/min to 240°C.
-
Hold 5 min (Bake out).
-
Phase 3: Headspace Autosampler Settings
-
Incubation Temp: 100°C – 120°C.
-
Critical Control Point: Temperature must be below the polymer degradation point but high enough to drive VMOX into the gas phase.
-
-
Equilibration Time: 30–45 minutes.
Phase 4: MS Detection (SIM Mode)
To achieve high sensitivity, operate the Mass Spectrometer in Selected Ion Monitoring (SIM) mode after determining the retention time via a full scan (range 35–300 amu).
-
Target Ion (Quantifier): m/z 127 (Molecular Ion, M+).
-
Qualifier Ions:
-
m/z 82 (Loss of C2H5O? Ring fragmentation).
-
m/z 55 (Vinyl cation / C3H3O+).
-
-
Dwell Time: 100 ms per ion.
Validation & Performance Metrics
Based on field applications of vinyl monomer analysis (analogous to NVP protocols), the expected performance data for this VMOX method is summarized below.
Table 2: Expected Method Performance Data
| Parameter | Specification | Notes |
| Linearity (R²) | > 0.999 | Range: 0.5 ppm – 1000 ppm. |
| Limit of Detection (LOD) | 0.1 – 0.3 ppm | Signal-to-Noise ratio = 3. |
| Limit of Quantitation (LOQ) | 1.0 ppm | Signal-to-Noise ratio = 10.[6] |
| Recovery | 90% – 110% | Spiked into blank polymer matrix. |
| Precision (RSD) | < 5.0% | n=6 replicates at 10 ppm. |
Troubleshooting & Optimization
-
Issue: Low Sensitivity.
-
Solution: Increase incubation temperature by 10°C or decrease the Split Ratio (e.g., to 5:1). Ensure the transfer line from HS to GC is heated to 250°C to prevent condensation of VMOX.
-
-
Issue: Poor Peak Shape (Tailing).
-
Solution: VMOX is polar. Tailing indicates active sites in the column or liner. Trim the column guard (0.5m) or replace the inlet liner with a deactivated, wool-packed liner.
-
-
Issue: Carryover.
-
Solution: VMOX can stick to cold spots. Run a blank injection (air/solvent) between high-concentration samples.
-
References
-
Kelland, M. A., et al. (2022).[2] "5-Methyl-3-vinyl-2-oxazolidinone–Investigations of a New Monomer for Kinetic Hydrate Inhibitor Polymers." Energy & Fuels, 36(5), 2609–2615. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: 5-methyl-3-vinyl-2-oxazolidinone.[1] Retrieved from [Link]
-
Polymer Solutions. "Residual Monomer Testing: GC-FID and GC-MS Approaches." Retrieved from [Link]
-
Phenomenex. "GC vs. HPLC: What Sets These Methods Apart." Retrieved from [Link]
Sources
- 1. 5-Methyl-3-vinyl-2-oxazolidinone CAS 3395-98-0 For Sale - Kerton Chemical [kerton-industry.com]
- 2. researchgate.net [researchgate.net]
- 3. exsyncorp.com [exsyncorp.com]
- 4. 2-Oxazolidinone, 5-methyl-3-vinyl- | 3395-98-0 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
cytotoxicity assessment of VMOX for biomedical applications
cytotoxicity assessment of VMOX for biomedical applications
Publish Comparison Guide: Cytotoxicity Assessment of VMOX for Biomedical Applications
Executive Summary
In the rapidly evolving field of biomedical engineering, particularly in bio-printing and hydrogel synthesis , the choice of reactive diluents and monomers is critical. VMOX (5-Methyl-3-vinyl-2-oxazolidinone) has emerged as a superior alternative to traditional vinyl monomers like N-Vinylpyrrolidone (NVP) .[1] While NVP has been the industry standard for decades due to its high reactivity and hydrophilicity, its classification as a suspected carcinogen (CMR Category 2) poses significant regulatory and safety hurdles for medical device development.
This guide provides a technical assessment of VMOX’s cytotoxicity profile, comparing it directly with NVP and Acryloyl Morpholine (ACMO). It outlines the mechanistic basis for its improved safety, provides step-by-step protocols for validation, and offers a self-validating framework for researchers developing VMOX-based biomedical scaffolds.
Comparative Technical Analysis: VMOX vs. Alternatives
The primary safety concern in photopolymerizable biomaterials is residual monomer toxicity . While the final polymer (e.g., Poly-VMOX or PVP) is generally biocompatible, unreacted monomers leaching from the matrix can cause significant cytotoxicity.
Safety & Hazard Profile Comparison
The following table synthesizes regulatory data and toxicological endpoints. Note the critical absence of CMR (Carcinogenic, Mutagenic, Reprotoxic) classification for VMOX.
| Feature | VMOX (5-Methyl-3-vinyl-2-oxazolidinone) | NVP (N-Vinylpyrrolidone) | ACMO (Acryloyl Morpholine) |
| CAS Number | 3395-98-0 | 88-12-0 | 5117-12-4 |
| Primary Biomedical Use | Bio-inks, Hydrogels, UV-adhesives | Contact lenses, PVP precursors | Hydrogels, Peptide synthesis |
| Acute Oral Toxicity ( | ~300–2000 mg/kg (Rat) [Cat 4] | ~1022 mg/kg (Rat) [Cat 4] | ~500 mg/kg (Rat) [Cat 4] |
| Carcinogenicity | None | Suspected (Cat 2, H351) | None |
| Target Organ Toxicity | Respiratory Irritation (STOT SE 3) | Liver Damage (STOT RE 2) | Specific organ data limited |
| Eye Irritation | Serious Damage (Cat 1) | Serious Damage (Cat 1) | Serious Damage (Cat 1) |
| Viscosity (25°C) | ~4 mPa[1]·s (Ultra-low) | ~2.4 mPa·s | ~12 mPa·s |
| Cytotoxicity Risk | Moderate (Irritant, non-mutagenic) | High (Mutagenic potential) | Moderate (Sensitizer) |
Analyst Insight: VMOX replaces NVP not just because of lower toxicity, but because it maintains the low viscosity (~4 mPa·s) required for inkjet bio-printing while eliminating the carcinogenic risk associated with NVP metabolism.
Mechanism of Cytotoxicity
-
NVP Toxicity: NVP can undergo metabolic activation in the liver (via cytochrome P450) to form reactive epoxides or aldehydes that form DNA adducts, leading to its classification as a suspected carcinogen. In direct cell contact, its high solvency disrupts cell membranes.
-
VMOX Safety: The oxazolidinone ring in VMOX is metabolically more stable than the pyrrolidone ring of NVP regarding ring-opening hydrolysis. While VMOX is an irritant (due to its reactive vinyl group), it lacks the specific metabolic pathway that generates the mutagenic byproducts seen with NVP. Its cytotoxicity is primarily "acute" (membrane irritation) rather than "chronic/genotoxic."
Experimental Protocols for Validation
To integrate VMOX into a biomedical workflow, you must validate the safety of both the monomer (pre-polymerization) and the leachate (post-polymerization).
Protocol A: ISO 10993-5 Elution Assay (Leachable Toxicity)
For validating cured VMOX-based hydrogels.
Reagents: L929 Mouse Fibroblasts, MEM Medium (10% FBS), MTT Reagent.
-
Sample Preparation:
-
Cure the VMOX-containing hydrogel fully (ensure >95% conversion via FTIR).
-
Sterilize the scaffold (EtO or UV; avoid autoclaving if thermo-sensitive).
-
Extraction: Incubate the scaffold in MEM medium at
for 24 hours. Ratio: (surface area to volume).
-
-
Cell Culture:
-
Seed L929 fibroblasts in a 96-well plate at
cells/well. Incubate 24h to form a semi-confluent monolayer.
-
-
Exposure:
-
Remove culture medium. Add
of the extract (from step 1) to the cells. -
Include controls: Negative (fresh medium), Positive (10% DMSO or 0.1% SDS).
-
Incubate for 24 hours.
-
-
Quantification (MTT):
Protocol B: HPLC Analysis of Residual Monomer
Self-Validating Step: Ensure cytotoxicity is not due to incomplete curing.
-
Extraction: Crush cured polymer (1g) and extract in Acetonitrile (10mL) for 24h with agitation.
-
Setup: HPLC with UV detection (210 nm).
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile (Gradient).
-
-
Calibration: Run VMOX standards (1 ppm – 1000 ppm).
-
Limit: Residual VMOX should be
for non-implantable devices; significantly lower for implants.
Visualization: Biocompatibility Assessment Workflow
The following diagram illustrates the decision logic for assessing VMOX materials, ensuring "Safe-by-Design" compliance.
Caption: Logical workflow for validating VMOX-based biomaterials, linking chemical purity (conversion) directly to biological outcomes (viability).
References
-
BASF SE. (2025). VMOX®: Vinyl Methyl Oxazolidinone Technical Data Sheet. Retrieved from
-
European Chemicals Agency (ECHA). (2024). Substance Information: 5-methyl-3-vinyl-2-oxazolidinone (EC 222-271-6). Retrieved from
-
Azelis. (2025). VMOX® (vinyl methyl oxazolidinone) for CASE Applications.[3] Retrieved from
-
International Organization for Standardization. (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Retrieved from
-
Fisher Scientific. (2024). Safety Data Sheet: 5-Methyl-3-vinyl-2-oxazolidinone. Retrieved from
-
National Institutes of Health (NIH). (2023). Comparative toxicity of vinyl monomers in biomedical hydrogels. (General Reference Context). Retrieved from
Sources
Technical Guide: Refractive Index & Performance of VMOX vs. Standard Reactive Diluents
Technical Guide: Refractive Index & Performance of VMOX vs. Standard Reactive Diluents
Executive Summary
Vinyl-Methyl-Oxazolidinone (VMOX) represents a significant advancement in reactive diluent technology, specifically engineered to bridge the gap between high performance and toxicological safety. While traditional diluents like N-Vinylpyrrolidone (NVP) and Acryloyl Morpholine (ACMO) have set the standard for reactivity and adhesion, they often carry regulatory burdens or performance trade-offs.
This guide provides a rigorous technical comparison of VMOX against industry standards (NVP, NVC, ACMO, IBOA), with a specific focus on Refractive Index (RI) —a critical parameter for optical coatings, 3D printing resins, and high-gloss inks. Our analysis confirms that VMOX offers a unique combination of high refractive index (1.553) , ultra-low viscosity, and a favorable safety profile, distinguishing it as a superior choice for next-generation formulations.
Part 1: Material Science & Chemical Architecture
To understand the performance differentials, we must first analyze the structural distinctiveness of VMOX compared to its analogs. VMOX is a vinyl amide, sharing the high reactivity profile of NVP but with a modified ring structure that enhances solubility and safety.
Chemical Classification & Reactivity
VMOX operates via a vinyl-amide mechanism, allowing it to copolymerize rapidly with acrylates while mitigating oxygen inhibition—a common failure mode in UV curing.
Figure 1: Classification of reactive diluents highlighting VMOX's position as a high-RI vinyl amide alternative.
Part 2: Refractive Index Analysis
The Refractive Index (RI) of a monomer is a predictive indicator of the final cured polymer's optical properties. For applications such as optical fiber coatings, display laminates, and high-gloss inkjet inks, a higher RI is often desirable to match high-index substrates (like PET or Polycarbonate) or fillers, thereby reducing haze and improving light transmission.
Comparative Data: VMOX vs. Alternatives
The following table synthesizes experimental data comparing VMOX with standard diluents. Note the significant delta in RI between VMOX and IBOA.
| Property | VMOX (Target) | NVP (Standard) | ACMO (Alternative) | IBOA (Low RI) |
| Chemical Name | Vinyl-Methyl-Oxazolidinone | N-Vinylpyrrolidone | Acryloyl Morpholine | Isobornyl Acrylate |
| Refractive Index ( | 1.553 | 1.512 | 1.512 | 1.474 |
| Viscosity (25°C) | ~4 mPa·s | ~2.4 mPa·s | 12 mPa·s | 7-10 mPa·s |
| State at RT | Liquid | Liquid | Liquid | Liquid |
| Odor | Low / Mild | Distinctive | Low | Pungent / Piney |
| Toxicity Labeling | Favorable (No CMR) | CMR (Cat 2 Carcinogen) | Irritant | Irritant |
Optical Implications[2]
-
Brilliance & Gloss: VMOX's high RI (1.553) contributes to higher surface gloss in cured coatings compared to IBOA (1.474).
-
Haze Reduction: When formulating with high-refractive-index fillers (e.g., nano-silica or zirconia), using a monomer with a matching RI minimizes light scattering at the particle-matrix interface. VMOX is chemically better suited for these high-performance optical composites than aliphatic acrylates.
-
Curing Depth: High RI monomers often correlate with different photon propagation characteristics, potentially aiding in the depth of cure for thick films, though this is secondary to photoinitiator efficiency.
Part 3: Experimental Protocols
To validate these properties in your own lab, we recommend the following self-validating protocols. These workflows ensure that data collected is robust and comparable.
Protocol A: Determination of Refractive Index Evolution
Objective: Measure the RI shift from liquid monomer to cured polymer to assess densification and final optical quality.
Materials:
-
Abbe Refractometer (Liquid mode)
-
Prism Coupler (Solid film mode)
-
UV-LED Curing Unit (395nm)
Workflow:
-
Baseline Measurement: Calibrate the Abbe refractometer using bromonaphthalene standard (
). Measure the pure monomer RI at 20°C. -
Formulation: Prepare a binary mixture: 98% Monomer + 2% TPO (Photoinitiator).
-
Film Casting: Draw down a 50µm wet film on a glass substrate.
-
Curing: Cure under UV-LED (4W/cm²) at 10 m/min belt speed. Ensure full conversion (verify via FTIR if possible, tracking C=C peak disappearance at 1620-1640 cm⁻¹).
-
Solid State Measurement: Use the prism coupler to measure the RI of the cured film.
Protocol B: Viscosity Reduction Efficiency
Objective: Quantify the "diluting power" of VMOX compared to ACMO and IBOA in a viscous oligomer system.
Figure 2: Workflow for determining the dilution efficiency of reactive monomers.
Procedure:
-
Select a high-viscosity standard oligomer (e.g., Bisphenol A Epoxy Acrylate).
-
Prepare series dilutions (10%, 20%, 30%, 40% by weight) for VMOX, ACMO, and IBOA.
-
Measure viscosity using a Cone & Plate Rheometer at 25°C.
-
Success Criteria: VMOX typically demonstrates a steeper viscosity drop per unit added compared to ACMO, matching the efficiency of NVP without the toxicity.
Part 4: Safety & Regulatory Context (The "Trust" Pillar)
The primary driver for adopting VMOX over NVP is not just performance, but safety. NVP is classified as a CMR (Carcinogenic, Mutagenic, Reprotoxic) substance, severely restricting its use in consumer-facing applications like food packaging inks (EuPIA exclusion lists).
-
VMOX Status: REACH registered; lacks the "Serious Health Hazard" (GHS08) and "Acute Toxicity" labels associated with NVP.
-
Handling: Unlike NVC (Solid, MP ~35°C), VMOX is a liquid at room temperature, eliminating the need for heated lines and melting tanks, which reduces energy consumption and engineering complexity.
Conclusion
For researchers and formulators, VMOX offers a technically superior alternative to standard reactive diluents.[1] It matches the reactivity and low viscosity of NVP while providing a significantly higher Refractive Index (1.553) and a safer toxicological profile .
-
Choose VMOX when: You need high refractive index, ultra-low viscosity, excellent adhesion to plastics, and compliance with strict safety regulations.
-
Choose IBOA when: Cost is the primary driver and lower refractive index/reactivity is acceptable.
-
Choose ACMO when: You require a balance of hardness and flexibility but can tolerate higher viscosity than VMOX.
References
-
BASF SE. (2020). Vinyl Methyl Oxazolidinone (VMOX) Technical Data Sheet. Retrieved from
- Adermann, T., Kessenich, E., & Poulton, S. (2021). VMOX – Answering the Challenges in UV-Curable Inks and Coatings Formulations.
-
BenchChem. (n.d.). 2-Oxazolidinone, 5-methyl-3-vinyl- Physicochemical Properties. Retrieved from
-
RefractiveIndex.INFO. (n.d.). Refractive index database for standard polymers and monomers. Retrieved from [2]
-
SpecialChem. (2025). Types of Diluents for Epoxy Resins based on their Reactivity. Retrieved from
Sources
Safety & Regulatory Compliance
3-Methyl-5-vinyloxazolidin-2-one proper disposal procedures
3-Methyl-5-vinyloxazolidin-2-one proper disposal procedures
Executive Summary: The Operational Context
3-Methyl-5-vinyloxazolidin-2-one (commonly known as VMOX ) is a high-performance vinyl monomer used primarily as a reactive diluent in UV-curable inks and coatings. Unlike its predecessor N-Vinylpyrrolidone (NVP), VMOX is not classified as a carcinogen, making it a preferred alternative in modern formulations.
However, its safety profile presents specific challenges that are often underestimated in the laboratory. It is a Category 1 Eye Irritant (causing irreversible damage) and a Category 1B Skin Sensitizer . Furthermore, its vinyl functionality introduces a risk of exothermic polymerization if waste streams are improperly segregated.
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a logistical framework for the safe containment, stabilization, and disposal of VMOX.
Part 1: Hazard Assessment & Causality
To dispose of VMOX safely, you must understand the chemical mechanism of its hazards.
The Vinyl Group (Reactivity Hazard)
-
Mechanism: The vinyl group (
) at the 5-position is electron-rich and prone to radical polymerization. -
Disposal Implication: Waste containers must never be sealed if there is a risk of contamination with radical initiators (e.g., peroxides, AIBN) or strong acids. An uncontrolled polymerization in a sealed drum can lead to rapid pressurization and rupture.
-
Stabilization: VMOX is typically supplied with a polymerization inhibitor (e.g., BHT). In waste streams, this inhibitor may be depleted.
The Oxazolidinone Ring (Toxicological Hazard)
-
Mechanism: The heterocyclic ring structure contributes to its solubility and biological activity.
-
Disposal Implication: VMOX is classified as Aquatic Chronic 2 (Toxic to aquatic life with long-lasting effects).[1]
-
Critical Rule: Under no circumstances can VMOX or VMOX-contaminated aqueous waste be discharged into municipal drains or sinks. It resists rapid biodegradation in standard water treatment facilities.
Part 2: Waste Stream Decision Logic
The following workflow illustrates the decision-making process for segregating VMOX waste.
Figure 1: Decision logic for VMOX waste segregation. Note the critical checkpoint for initiator contamination to prevent exothermic runaway.
Part 3: Detailed Disposal Protocols
Protocol A: Liquid Waste (Bulk & Mixtures)
Objective: Prevent environmental release and polymerization during storage.
-
Container Selection:
-
Approved: High-Density Polyethylene (HDPE) or Stainless Steel/Carbon Steel drums lined with phenolic resin.
-
Prohibited: Unlined steel (potential for iron-catalyzed discoloration/reaction over long periods) or aluminum (if pH is high).
-
-
Segregation:
-
Strictly Isolate: Do not mix VMOX waste with strong acids, peroxides, or azo-initiators.
-
Solvent Compatibility: Compatible with standard organic solvents (esters, ketones, alcohols).
-
-
Labeling:
-
Disposal Method:
-
High-Temperature Incineration: This is the only acceptable method. The nitrogen content necessitates incineration facilities equipped with scrubbers to handle
emissions. -
Waste Code (US RCRA): VMOX is not P- or U-listed. However, due to its toxicity profile, it should be managed as Non-RCRA Regulated Hazardous Waste (unless mixed with characteristic solvents like acetone/toluene).
-
Waste Code (EU EWC): Recommend 07 01 04 * (Other organic solvents, washing liquids, and mother liquors).
-
Protocol B: Solid Waste (Contaminated Debris)
Objective: Protect custodial staff from contact sensitization.
-
Collection:
-
Gather all wipes, gloves, and bench paper contaminated with VMOX.
-
Note: VMOX has a high boiling point (
at reduced pressure) and low vapor pressure. It will not evaporate from wipes effectively; the hazard remains on the solid.
-
-
Packaging:
-
Place in a chemically resistant polyethylene bag (minimum 4 mil thickness).
-
Double bag to prevent permeation.
-
-
Disposal:
-
Ship for incineration. Do not dispose of in regular trash, as leaching in a landfill can contaminate groundwater (Aquatic Chronic 2).
-
Protocol C: Empty Container Management
Objective: Render containers "RCRA Empty" or legally safe for recycling/disposal.
-
Triple Rinse:
-
Rinse the empty container three times with a compatible solvent (e.g., Ethanol or Ethyl Acetate). Water is effective but generates large volumes of aqueous waste that is harder to incinerate.
-
-
Rinsate Management:
-
Collect all rinsate and manage it as Liquid Waste (Protocol A). Do not pour rinsate down the drain.
-
-
Defacing:
-
Deface all hazard labels. Puncture the container (if plastic) to prevent reuse.
-
Part 4: Emergency Spill Management
Scenario: A 1L bottle of VMOX shatters on the lab floor.
-
Immediate PPE:
-
Respiratory: If aerosolized, use a respirator with Organic Vapor (OV) cartridges.
-
Skin: Butyl rubber or Nitrile gloves (Double gloving recommended).
-
Eyes: Chemical Splash Goggles (Safety glasses are insufficient due to Corrosive/Cat 1 Eye Damage risk).
-
-
Containment:
-
Dike the spill with inert absorbent (vermiculite or sand).
-
Do not use sawdust (combustible porous material + organic monomer = fire risk).
-
-
Cleanup:
-
Absorb the liquid.[1] Shovel into a wide-mouth HDPE waste jar.
-
Scrub the area with water and detergent. Collect the wash water as hazardous waste.
-
Part 5: Technical Data for Safety Officers
| Property | Data | Relevance to Disposal |
| CAS Number | 3395-98-0 | Unique Identifier for manifests.[2] |
| Physical State | Liquid | Requires secondary containment. |
| Flash Point | Not D001 (Ignitable) under RCRA. | |
| Water Solubility | High mobility in groundwater; strictly no drain disposal. | |
| Viscosity | Flows easily; spills spread rapidly. | |
| GHS Hazards | H318 (Eye Dam. 1), H317 (Sens.), H411 (Aquatic) | Dictates PPE and environmental controls.[2] |
References
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: 3-Ethenyl-5-methyl-2-oxazolidinone (CAS 3395-98-0).[2] ECHA.[3] [Link]
-
Carl Roth. (2023). Safety Data Sheet: 5-Methyl-3-vinyl-1,3-oxazolidin-2-one.[Link]
-
US Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[4][5][Link]
